Octadecanoyl Isopropylidene Glycerol-d5
Description
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Properties
Molecular Formula |
C24H46O4 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
[dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methyl] octadecanoate |
InChI |
InChI=1S/C24H46O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h22H,4-21H2,1-3H3/i20D2,21D2,22D |
InChI Key |
OSKVRYMCKSTGKS-UNTXIMIESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Octadecanoyl Isopropylidene Glycerol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoyl Isopropylidene Glycerol-d5 is a deuterated analog of Octadecanoyl Isopropylidene Glycerol (B35011). It serves as a high-purity, stable isotope-labeled internal standard for the quantitative analysis of fatty acid esters and related lipid molecules in various biological matrices.[1] Its primary application lies in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), where it is used to correct for variability in sample preparation and instrument response, ensuring accurate and precise quantification.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and data presentation for research and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for its proper handling, storage, and use in analytical methods.
| Property | Value | Reference |
| Chemical Name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl stearate-d5 | [4] |
| Synonyms | This compound | [4][5] |
| Molecular Formula | C₂₄H₄₁D₅O₄ | [4] |
| Molecular Weight | 403.65 g/mol | [4] |
| CAS Number | 32852-69-0 (Unlabeled) | [4] |
| Isotopic Purity | Typically ≥98 atom % D | |
| Chemical Purity | Typically ≥98% (CP) | |
| Appearance | Not specified, likely a colorless to pale yellow liquid or solid | |
| Storage | Refer to Material Safety Data Sheet (MSDS) for complete information. Generally stored at -20°C. | [4] |
Synthesis
The synthesis of this compound is a two-step process that involves the preparation of the deuterated precursor, DL-Isopropylideneglycerol-1,1,2,3,3-d5, followed by its esterification with stearic acid or a reactive derivative thereof.
Synthesis of DL-Isopropylideneglycerol-1,1,2,3,3-d5 (Representative Protocol)
The deuterated isopropylidene glycerol can be synthesized from commercially available glycerol-d5 and acetone (B3395972).
Reaction:
Glycerol-d5 + Acetone → DL-Isopropylideneglycerol-1,1,2,3,3-d5
Reagents and Materials:
-
Glycerol-d5
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Dichloromethane (B109758) (solvent for extraction)
-
Petroleum ether (for washing)
Procedure:
-
A mixture of glycerol-d5, p-toluenesulfonic acid, and 2,2-dimethoxypropane (B42991) in acetone is stirred at room temperature for 24 hours.[6]
-
The reaction mixture is then poured into a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
The aqueous layer is washed with petroleum ether and then extracted with dichloromethane.
-
The combined dichloromethane extracts are washed with 5% sodium bicarbonate solution and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude DL-Isopropylideneglycerol-1,1,2,3,3-d5, which can be further purified by distillation.
Esterification of DL-Isopropylideneglycerol-1,1,2,3,3-d5 with Stearic Acid (Representative Protocol)
The final step is the esterification of the deuterated alcohol with stearic acid. This can be achieved using various esterification methods, such as Fischer esterification or by using a more reactive acylating agent like stearoyl chloride.
Reaction:
DL-Isopropylideneglycerol-1,1,2,3,3-d5 + Stearic Acid → this compound + H₂O
Reagents and Materials:
-
DL-Isopropylideneglycerol-1,1,2,3,3-d5
-
Stearic acid or Stearoyl chloride
-
Dicyclohexylcarbodiimide (DCC) (coupling agent, if using stearic acid)
-
4-Dimethylaminopyridine (DMAP) (catalyst, if using stearic acid)
-
Triethylamine (B128534) (base, if using stearoyl chloride)
-
Anhydrous dichloromethane (solvent)
-
Silica (B1680970) gel for column chromatography (for purification)
-
Hexane (B92381) and Ethyl acetate (B1210297) (eluent for chromatography)
Procedure (using Stearoyl Chloride):
-
DL-Isopropylideneglycerol-1,1,2,3,3-d5 and triethylamine are dissolved in anhydrous dichloromethane and cooled in an ice bath.
-
Stearoyl chloride is added dropwise to the solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.
References
Technical Guide: Octadecanoyl Isopropylidene Glycerol-d5 for Quantitative Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides an in-depth overview of Octadecanoyl Isopropylidene Glycerol-d5, a deuterated derivative of a monoacylglycerol analogue. Its primary application is as an internal standard in quantitative mass spectrometry-based lipidomics. The inclusion of stable isotopes, such as deuterium, allows for precise and accurate quantification of structurally similar endogenous lipids by correcting for variability in sample preparation and instrument response.[1][2] This document details the compound's properties, provides a representative experimental protocol for its use, and illustrates its role in a typical lipidomics workflow.
Compound Identification and Properties
This compound is a synthetic, deuterated lipid standard. The isopropylidene group protects the glycerol (B35011) backbone, and the d5-label on the glycerol moiety provides a distinct mass shift for mass spectrometric analysis.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl stearate-d5 | [3] |
| CAS Number | 2714432-51-4 | MedChemExpress |
| Molecular Formula | C₂₄H₄₁D₅O₄ | [3] |
| Molecular Weight | 403.65 g/mol | [3] |
| Synonyms | 1-Stearoyl-2,3-isopropylidene-rac-glycerol-d5 | N/A |
Application in Quantitative Lipidomics
This compound serves as an ideal internal standard for the quantification of monoacylglycerols (MAGs) and other related lipid species in complex biological matrices. In mass spectrometry, the known concentration of the deuterated standard, which is added to the sample at the beginning of the extraction process, is used to normalize the signal of the endogenous, non-deuterated analyte.[2] This corrects for lipid extraction inefficiency, sample loss during processing, and variations in ionization efficiency (matrix effects).[4][5]
Experimental Protocol: Quantification of Monoacylglycerols in Human Plasma
The following is a representative protocol for the extraction of lipids from human plasma for the purpose of quantifying monoacylglycerols using this compound as an internal standard, followed by LC-MS/MS analysis.
4.1. Materials and Reagents
-
Human plasma (collected with EDTA)
-
This compound
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (LC-MS grade)
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL) in methanol. The optimal concentration of the internal standard should be determined empirically and ideally be within the linear range of the calibration curve of the target analytes.
4.2. Lipid Extraction (Modified Folch or MTBE Method)
This protocol describes a common liquid-liquid extraction method.
-
Sample Preparation : Thaw 50 µL of human plasma on ice.
-
Internal Standard Addition : To each plasma sample, add a known amount (e.g., 10 µL) of the this compound internal standard spiking solution.
-
Protein Precipitation and Lipid Extraction :
-
MTBE Method : Add 225 µL of cold methanol to the plasma sample containing the internal standard. Vortex briefly. Add 750 µL of MTBE. Vortex vigorously for 10 minutes at 4°C.
-
Folch Method : Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample containing the internal standard. Vortex thoroughly.
-
-
Phase Separation :
-
MTBE Method : Add 188 µL of water to induce phase separation. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Folch Method : Add 0.5 mL of water. Vortex and centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Lipid Collection : Carefully collect the upper organic layer (MTBE method) or the lower organic layer (Folch method) containing the lipids into a clean tube.
-
Drying : Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 9:1 methanol:chloroform or isopropanol) for LC-MS/MS analysis.
4.3. LC-MS/MS Analysis
-
Chromatographic Separation : Use a C18 reversed-phase column suitable for lipid separation. The mobile phases typically consist of an aqueous solvent with additives like ammonium (B1175870) formate (B1220265) or formic acid and an organic solvent mixture (e.g., acetonitrile/isopropanol). A gradient elution is employed to separate the lipids based on their polarity.
-
Mass Spectrometry Detection : The mass spectrometer should be operated in a positive ionization mode using electrospray ionization (ESI). The quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the endogenous monoacylglycerol and the deuterated internal standard are monitored.
Table 2: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Endogenous 1-Stearoyl-glycerol | [M+NH₄]⁺ | [M+H-H₂O]⁺ |
| This compound | [M+NH₄]⁺ (shifted by +5) | [M+H-H₂O]⁺ (shifted by +5) |
| (Note: The exact m/z values will need to be determined empirically based on the specific monoacylglycerol being quantified and the adducts formed.) |
Data Analysis and Visualization
The concentration of the endogenous monoacylglycerol is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard.
5.1. Workflow for Quantitative Lipidomics
The following diagram illustrates the workflow for using this compound as an internal standard in a typical quantitative lipidomics experiment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. euncl.org [euncl.org]
- 5. benchchem.com [benchchem.com]
The Role of Octadecanoyl Isopropylidene Glycerol-d5 in Advanced Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Ensuring Accuracy in Lipid Quantification
In the intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding their roles in health and disease. Mass spectrometry (MS)-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the cornerstone of lipid analysis due to their high sensitivity and specificity. However, the complexity of biological matrices and the multi-step nature of analytical workflows introduce potential variability, including sample loss during extraction and matrix-induced signal suppression or enhancement in the mass spectrometer. To mitigate these challenges, the use of internal standards is a critical and universally adopted practice.
Octadecanoyl Isopropylidene Glycerol-d5 serves as a high-purity, stable isotope-labeled internal standard specifically designed for mass spectrometry-based lipidomics. As a deuterated analog of a monoacylglycerol derivative, it is chemically almost identical to the endogenous lipids being analyzed. The key difference is its increased mass due to the five deuterium (B1214612) atoms on the glycerol (B35011) backbone. This mass difference allows it to be distinguished from the target analytes by the mass spectrometer, while its similar chemical behavior ensures that it experiences the same analytical variations. By adding a known amount of this compound to a sample at the very beginning of the workflow, researchers can normalize the signal of the endogenous lipids, thereby correcting for inconsistencies and ensuring the high accuracy and reproducibility of the quantitative data.
Function in Lipidomics: A Stable Isotope-Labeled Internal Standard
The primary function of this compound is to act as an internal standard for the quantification of monoacylglycerols, diacylglycerols (DAGs), and potentially other related lipid species in complex biological samples. The isopropylidene group protects the glycerol backbone, and upon its removal, the resulting deuterated monoacylglycerol can be used to track and quantify corresponding endogenous lipids.
The core advantages of using a stable isotope-labeled standard like this compound include:
-
Correction for Sample Loss: Any loss of the target analyte during the multi-step extraction and sample preparation process will be mirrored by a proportional loss of the internal standard.
-
Compensation for Matrix Effects: The internal standard co-elutes with the analytes of interest during liquid chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source.
-
Improved Precision and Accuracy: By calculating the ratio of the analyte signal to the internal standard signal, the variability is minimized, leading to more precise and accurate quantification.
Quantitative Data Presentation
The performance of an internal standard is evaluated based on several key parameters, including linearity, recovery, and the ability to compensate for matrix effects. While specific data for this compound is not extensively published in a single source, the following tables represent the typical performance characteristics expected from a validated LC-MS/MS method using a d5-glycerol based internal standard for lipid analysis.
Table 1: Linearity of Detection for a Representative Diacylglycerol (DAG) using a d5-Glycerol Labeled Internal Standard
| Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 50 | 0.021 | 1.05 | 105.0 |
| 5.0 | 50 | 0.102 | 5.10 | 102.0 |
| 10.0 | 50 | 0.198 | 9.90 | 99.0 |
| 50.0 | 50 | 1.015 | 50.75 | 101.5 |
| 100.0 | 50 | 2.030 | 101.50 | 101.5 |
| 500.0 | 50 | 9.950 | 497.50 | 99.5 |
| 1000.0 | 50 | 19.850 | 992.50 | 99.3 |
Calibration Curve Fit: Linear, r² > 0.99
Table 2: Recovery and Matrix Effect Assessment
| Sample Type | Analyte Spiked (ng/mL) | Internal Standard Spiked (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Human Plasma | 10 | 50 | 92.5 ± 4.1 | -8.2 ± 2.5 |
| Human Plasma | 500 | 50 | 94.1 ± 3.8 | -6.5 ± 3.1 |
| Cell Lysate | 10 | 50 | 89.7 ± 5.5 | -12.4 ± 4.2 |
| Cell Lysate | 500 | 50 | 91.3 ± 4.9 | -10.8 ± 3.9 |
Data presented as Mean ± Standard Deviation (n=6)
Experimental Protocols
The following are detailed methodologies for the use of this compound as an internal standard in a typical lipidomics workflow.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol (B129727) or a chloroform:methanol mixture (2:1, v/v). Store the stock solution in an amber glass vial at -20°C.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to create a working solution. This solution will be added to the samples before extraction.
Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL this compound working solution. Vortex briefly to mix.
-
Lipid Extraction:
-
Add 2 mL of a cold chloroform:methanol mixture (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating a wide range of lipid species.
-
Mobile Phase A: Acetonitrile:water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis. The specific precursor-to-product ion transitions for the target analytes and the deuterated internal standard need to be determined by direct infusion of the standards.
-
Example Transitions:
-
Endogenous Monoacylglycerol (18:0): [M+NH4]+ → [M+H-H2O]+
-
Octadecanoyl Glycerol-d5: [M+NH4]+ → [M+H-H2O]+ (with a 5 Dalton mass shift in both precursor and product ions).
-
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the application of this compound in lipidomics.
Caption: General experimental workflow for quantitative lipidomics using a deuterated internal standard.
Caption: Logical relationship demonstrating the principle of internal standard-based quantification.
Octadecanoyl Isopropylidene Glycerol-d5 material safety data sheet (MSDS).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Octadecanoyl Isopropylidene Glycerol-d5, a deuterated derivative of Octadecanoyl Isopropylidene Glycerol. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for the deuterated compound, this document compiles information from the non-deuterated analogue and related compounds to provide a thorough understanding of its properties, handling, and applications.
Section 1: Chemical and Physical Properties
This compound is primarily utilized as an internal standard in quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its deuteration provides a distinct mass spectrometric signature, allowing for accurate quantification of its non-deuterated counterpart.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl stearate-d5 | Clearsynth |
| Synonyms | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl stearate-D5 | Clearsynth |
| CAS Number | 32852-69-0 (Unlabelled) | Clearsynth |
| Molecular Formula | C₂₄H₄₁D₅O₄ | Clearsynth, MedchemExpress |
| Molecular Weight | 403.65 g/mol | Clearsynth, MedchemExpress |
Table 2: Physical Properties of Related Non-Deuterated Compounds
| Property | Value | Compound | Source |
| Physical State | Oily Liquid | Isopropylidene Glycerol | ICSC |
| Appearance | Colorless | Isopropylidene Glycerol | ICSC |
| Boiling Point | 188-189°C | Isopropylidene Glycerol | ICSC |
| Flash Point | 80°C (closed cup) | Isopropylidene Glycerol | ICSC |
| Density | 1.07 g/cm³ (at 25°C) | (S)-(+)-1,2-O-isopropylideneglycerol | Sigma-Aldrich |
| Solubility in Water | Miscible | Isopropylidene Glycerol | ICSC |
Section 2: Safety and Handling
Table 3: Hazard Information for Related Compounds
| Hazard | Description | Compound | Source |
| GHS Classification | Combustible liquid (Category 4) | (S)-(+)-1,2-O-isopropylideneglycerol | Sigma-Aldrich |
| Eye Irritation | The substance is irritating to the eyes. | Isopropylidene Glycerol | ICSC |
| Inhalation | The substance can be absorbed into the body by inhalation of its aerosol. | Isopropylidene Glycerol | ICSC |
| Fire Hazard | Combustible. Above 80°C, explosive vapor/air mixtures may be formed. | Isopropylidene Glycerol | ICSC |
| Reactivity | Reacts with strong oxidants. | Isopropylidene Glycerol | ICSC |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[2]
-
Skin Protection: Wear protective gloves and clothing.[2]
-
Respiratory Protection: Use in a well-ventilated area. If aerosol formation is likely, a NIOSH/MSHA approved respirator may be necessary.[2]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2]
-
Skin Contact: Wash off immediately with plenty of water and soap.[2]
-
Ingestion: Rinse mouth and drink plenty of water. Do NOT induce vomiting.[2]
-
Inhalation: Move to fresh air.
Section 3: Experimental Protocols and Applications
The primary application of this compound is as an internal standard for mass spectrometry-based quantification.
Generalized Protocol for Use as an Internal Standard in LC-MS/MS:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Preparation of Working Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the appropriate solvent.
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., plasma, tissue homogenate), add a precise volume of the internal standard working solution.
-
Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the non-deuterated analyte and a fixed concentration of the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and the unknown samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
Section 4: Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Experimental workflow for using the compound as an internal standard in LC-MS/MS.
References
The Indispensable Role of Deuterated Lipids in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, achieving accurate and reproducible quantification of lipid species is paramount. The inherent complexity of lipidomes, coupled with the variability introduced during sample preparation and analysis, presents significant challenges. This technical guide delves into the core principles and methodologies of utilizing deuterated lipids in mass spectrometry, a powerful strategy to overcome these hurdles and ensure high-quality, reliable data. Deuterated lipids, stable isotope-labeled analogs of endogenous lipids, serve as ideal internal standards, co-navigating the entire analytical workflow alongside their non-labeled counterparts and enabling precise quantification by correcting for analytical variability.[1][2]
Core Principles: The Power of Isotopic Dilution
The foundation of using deuterated lipids in mass spectrometry lies in the principle of stable isotope dilution.[1] A known quantity of a deuterated lipid (the internal standard) is introduced into a biological sample at the very beginning of the sample preparation process.[2] This standard, being chemically identical to the endogenous lipid of interest, experiences the same physical and chemical effects throughout extraction, purification, and ionization.[1] Because the mass spectrometer can differentiate between the deuterated standard and the endogenous lipid based on their mass-to-charge ratio (m/z), the ratio of their signal intensities remains constant, even if sample loss occurs during the procedure.[1] This allows for the precise calculation of the endogenous lipid's concentration.
The Analytical Workflow: A Step-by-Step Approach
A typical lipidomics experiment employing deuterated internal standards involves a multi-step process designed to isolate, detect, and quantify the lipids of interest with high accuracy. The following workflow outlines the key stages from sample preparation to data analysis.
Caption: A generalized workflow for quantitative lipidomics using deuterated internal standards.
Data Presentation: Quantitative Summary
The primary output of a quantitative lipidomics experiment is a set of concentration values for the targeted lipid species. Presenting this data in a clear and structured format is crucial for interpretation and comparison across different experimental conditions.
| Lipid Class | Endogenous Lipid | Deuterated Standard | Concentration (μg/mL) | RSD (%) |
| Fatty Acid | Palmitic Acid (C16:0) | Palmitic Acid-d31 | 150.2 | 4.5 |
| Oleic Acid (C18:1) | Oleic Acid-d17 | 250.8 | 3.8 | |
| Arachidonic Acid (C20:4) | Arachidonic Acid-d8 | 55.1 | 5.2 | |
| Phospholipid | POPC (16:0/18:1) | POPC-d31 | 80.5 | 6.1 |
| SM (d18:1/16:0) | SM (d18:1/16:0)-d9 | 30.2 | 7.3 | |
| Triglyceride | TG (16:0/18:1/18:2) | TG (16:0/18:1/18:2)-d5 | 120.7 | 5.5 |
RSD: Relative Standard Deviation
Experimental Protocols: Detailed Methodologies
The following protocols provide a detailed guide for the key experiments involved in the quantitative analysis of lipids using deuterated internal standards.
Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from the widely used Folch method for the extraction of total lipids from a plasma sample.
Materials:
-
Plasma sample
-
Deuterated internal standard mixture (in chloroform/methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of the deuterated internal standard mixture directly to the plasma sample.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[2]
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[2]
-
Vortex again for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.[2]
-
Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[2]
-
Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.
-
Store the dried lipid extract at -80°C until analysis.
Protocol 2: Saponification for Total Fatty Acid Analysis
This protocol describes the release of individual fatty acids from complex lipids through saponification.[1]
Materials:
-
Dried lipid extract
-
0.5 M KOH in methanol
-
6 M HCl
-
Nitrogen gas evaporator
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic potassium hydroxide (B78521) solution.[1]
-
Incubate the mixture at 60°C for 1 hour to hydrolyze the ester bonds and release the free fatty acids.[1]
-
After cooling to room temperature, acidify the solution by adding 0.5 mL of 6 M HCl to neutralize the KOH.[1]
-
Extract the free fatty acids by adding 2 mL of hexane and vortexing for 1 minute.[1]
-
Centrifuge at 1,500 x g for 5 minutes.
-
Carefully collect the upper hexane layer containing the free fatty acids.
-
Repeat the hexane extraction once more and combine the organic phases.
-
Evaporate the hexane under a stream of nitrogen gas.[1]
Protocol 3: LC-MS/MS Analysis of Fatty Acids
This protocol outlines the chromatographic separation and mass spectrometric detection of fatty acids.
Instrumentation and Conditions:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer[1]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[2]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[2]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid[2]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C[2]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
Procedure:
-
Reconstitute the dried fatty acid extract in 100 µL of the initial mobile phase composition.
-
Inject 5 µL of the sample onto the LC-MS/MS system.
-
Apply a gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic fatty acids.
-
Set up the MRM transitions for each endogenous fatty acid and its corresponding deuterated internal standard. The transitions are specific precursor-to-product ion pairs that are monitored for selective and sensitive detection.[1]
Signaling Pathways and Logical Relationships
Deuterated lipids are also invaluable tools for tracing the metabolic fate of lipids and elucidating their roles in signaling pathways. For instance, deuterated arachidonic acid can be used to track its conversion into various eicosanoids, which are critical signaling molecules in inflammatory processes.[1]
References
Technical Guide: Certificate of Analysis for Octadecanoyl Isopropylidene Glycerol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies associated with the Certificate of Analysis (CoA) for Octadecanoyl Isopropylidene Glycerol-d5. This deuterated internal standard is crucial for accurate quantification in mass spectrometry-based bioanalysis and metabolic studies.
Compound Information and Specifications
This compound is the deuterated form of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl stearate. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]
| Identifier | Value |
| Product Name | This compound |
| Synonyms | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl stearate-d5 |
| CAS Number | 2714432-51-4 (Labeled) |
| Molecular Formula | C₂₄H₄₁D₅O₄[2] |
| Molecular Weight | 403.65 g/mol [2] |
Analytical Data
The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound, based on representative data for similar deuterated lipid standards.[3]
| Analytical Test | Specification | Typical Result |
| Chemical Purity (HPLC) | >95% | 99.63% (ELSD) |
| Isotopic Purity (Mass Spec) | >95% Deuterated | 98.7% |
| Isotopic Distribution | Conforms to pattern | d₀=0.00%, d₁=0.00%, d₂=0.12%, d₃=0.34%, d₄=5.67%, d₅=93.88% |
| Appearance | White to Off-White Solid | Conforms |
| Structure Confirmation (NMR) | Conforms to Structure | Conforms |
| Mass Confirmation (MS) | Conforms to Structure | Conforms |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical results. Below are representative protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient: 80% A to 100% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Sample Preparation: 1 mg/mL solution in Isopropanol.
Mass Spectrometry (MS) for Isotopic Purity and Distribution
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 100-600.
-
Sample Infusion: Direct infusion at 5 µL/min.
-
Sample Preparation: 100 µg/mL solution in Methanol with 0.1% Formic Acid.
-
Data Analysis: The relative intensities of the monoisotopic peak (d₀) and the deuterated species (d₁ through d₅) are measured to calculate the isotopic purity and distribution.
Nuclear Magnetic Resonance (NMR) for Structure Confirmation
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Nuclei: ¹H and ¹³C.
-
Procedure: A sample is dissolved in the deuterated solvent. ¹H NMR confirms the presence and integration of protons, with the absence of signal in deuterated positions. ¹³C NMR confirms the carbon backbone structure. The resulting spectra are compared against a reference standard or theoretical chemical shifts.
Visualized Workflows and Pathways
Proposed Synthesis Pathway
The synthesis of this compound typically involves the esterification of a deuterated isopropylidene glycerol (B35011) precursor with stearic acid or an activated derivative.
Proposed synthesis of the target compound.
Analytical Workflow for Certificate of Analysis
The generation of a CoA involves a series of quality control tests to ensure the identity, purity, and stability of the material.
Quality control workflow for CoA generation.
Logical Relationship in Quantitative MS Analysis
This diagram illustrates the role of the deuterated standard in a typical quantitative mass spectrometry experiment.
Role of internal standard in quantification.
References
Methodological & Application
Application Note: Quantification of 2-Stearoyl Glycerol in Human Plasma using Octadecanoyl Isopropylidene Glycerol-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Stearoyl glycerol (B35011) (2-SG) is an endogenous monoacylglycerol that plays a role in lipid metabolism and cellular signaling. Accurate quantification of 2-SG in biological matrices such as human plasma is crucial for understanding its physiological and pathological roles. This application note describes a robust and sensitive method for the quantification of 2-SG in human plasma using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) with Octadecanoyl Isopropylidene Glycerol-d5 as an internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3]
This compound is a deuterated analog of a protected form of stearoyl glycerol. Its chemical properties and mass difference make it an ideal internal standard for the quantification of 2-SG.[4][5] This method involves a straightforward protein precipitation and liquid-liquid extraction procedure for sample cleanup, followed by UHPLC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for the quantification of 2-SG in human plasma is depicted below.
Figure 1: Experimental workflow for the quantification of 2-Stearoyl Glycerol (2-SG) in human plasma.
Experimental Protocols
Materials and Reagents
-
2-Stearoyl Glycerol (analytical standard)
-
This compound (internal standard)[5]
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-SG and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2-SG by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.
Sample Preparation
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the 100 ng/mL internal standard working solution to each plasma sample, except for the blank samples (to which 10 µL of methanol is added).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of MTBE to the supernatant for liquid-liquid extraction.[6]
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol:water (90:10, v/v).
-
Vortex briefly and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Conditions
-
UHPLC System: Standard UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Methanol with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-1 min: 80% B
-
1-8 min: 80-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-80% B
-
9.1-12 min: 80% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
2-Stearoyl Glycerol: Precursor ion > Product ion (specific m/z values to be determined by infusion of the standard)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion of the standard)
-
Data Presentation
The quantitative data for the analysis of 2-SG is summarized below.
Table 1: Calibration Curve for 2-Stearoyl Glycerol
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.550 |
| Linear Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 10 | < 10 | 90 - 110 |
| Medium | 40 | < 10 | < 10 | 90 - 110 |
| High | 80 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry.
Figure 2: Logical relationship for quantification using an internal standard.
This application note provides a detailed protocol for the sensitive and accurate quantification of 2-Stearoyl Glycerol in human plasma using this compound as an internal standard. The method is suitable for use in clinical research and drug development settings where reliable measurement of this monoacylglycerol is required. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring data quality.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of endocannabinoids in rat biological samples by GC/MS: technical and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Metabolomics and Lipidomics Sample Preparation [protocols.io]
Application Note: Quantitative Analysis of Octadecanoyl Isopropylidene Glycerol-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Octadecanoyl Isopropylidene Glycerol-d5 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound serves as a deuterated internal standard, crucial for the accurate quantification of endocannabinoid-like molecules in complex biological matrices. The protocol provided herein outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity and accuracy for research, clinical, and drug development applications.
Introduction
The endocannabinoid system plays a vital role in numerous physiological processes, and the accurate measurement of its components is essential for understanding its function in health and disease. 2-Arachidonoylglycerol (2-AG) is a key endocannabinoid, but its analysis is challenging due to its low abundance and instability.[1][2] The use of a stable, isotopically labeled internal standard is paramount for reliable quantification, compensating for variations during sample preparation and analysis. This compound is designed as such an internal standard for related lipid mediators. This document provides a comprehensive protocol for its analysis via LC-MS/MS, a powerful technique for the unequivocal identification and reliable quantification of analytes at low concentrations in biological samples.[3][4][5]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is optimized for the extraction of lipid mediators from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution (in acetonitrile)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ethyl Acetate, HPLC grade
-
n-Hexane, HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice to prevent degradation of target analytes.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike the plasma with 10 µL of the this compound internal standard solution at a known concentration.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Add 800 µL of an ethyl acetate/n-hexane (9:1, v/v) mixture to the supernatant for liquid-liquid extraction.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes to facilitate phase separation.
-
Carefully collect the upper organic layer and transfer it to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at low heat (e.g., 30°C).[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer the reconstituted sample to an LC autosampler vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for the separation of these lipophilic molecules.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A typical gradient would start at a lower percentage of organic phase and ramp up to elute the analyte of interest. An example gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 1.0 | 50 | 50 |
| 8.0 | 0 | 100 |
| 10.0 | 0 | 100 |
| 10.1 | 50 | 50 |
| 12.0 | 50 | 50 |
| Table 1: Example LC Gradient Program. This gradient should be optimized for the specific LC system and column in use. |
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: These should be optimized for the specific instrument but typical starting points include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The table below provides a hypothetical example for the analyte and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Octadecanoyl Isopropylidene Glycerol (Analyte) | To be determined | To be determined | To be optimized |
| This compound (IS) | To be determined | To be determined | To be optimized |
| Table 2: Hypothetical MRM Transitions. These values must be experimentally determined for optimal sensitivity and specificity. |
Data Presentation
The quantitative data should be summarized in a clear and structured table. The peak area ratios of the analyte to the internal standard are used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 0 | 150,000 | 0.00 | 0.00 |
| Cal 1 | 1,500 | 152,000 | 0.01 | 1.0 |
| Cal 2 | 7,600 | 148,000 | 0.05 | 5.0 |
| Cal 3 | 15,100 | 151,000 | 0.10 | 10.0 |
| QC Low | 3,050 | 149,000 | 0.02 | 2.0 |
| QC High | 12,000 | 150,000 | 0.08 | 8.0 |
| Sample 1 | 5,400 | 153,000 | 0.04 | 3.5 |
| Sample 2 | 8,900 | 147,000 | 0.06 | 6.1 |
| Table 3: Example Quantitative Data Summary. |
Visualization of Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described methods for sample preparation and analysis are based on established procedures for similar endocannabinoid molecules and are designed to yield high-quality, reproducible data. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring accurate quantification. Researchers, scientists, and drug development professionals can adapt this protocol to their specific needs, ensuring reliable measurement of this important class of lipid mediators. Further optimization of chromatographic and mass spectrometric parameters is recommended to achieve the best performance for the specific instrumentation used.
References
- 1. mdpi.com [mdpi.com]
- 2. Sample Preparation Techniques for Analysis of Endocannabinoids in Biological Fluids and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
Quantitative Lipid Analysis with Octadecanoyl Isopropylidene Glycerol-d5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of lipids is paramount in understanding cellular physiology, disease pathology, and for the development of novel therapeutics. Monoacylglycerols (MAGs) and diacylglycerols (DAGs) are not merely intermediates in lipid metabolism but are also critical signaling molecules involved in a myriad of cellular processes. Their low abundance and rapid turnover necessitate highly sensitive and accurate analytical methods for their quantification. Stable isotope dilution mass spectrometry using deuterated internal standards is the gold standard for this purpose.[1][2]
Octadecanoyl Isopropylidene Glycerol-d5 is a deuterated synthetic analog of monoacylglycerol, specifically designed for use as an internal standard in quantitative lipidomics. The d5-label on the glycerol (B35011) backbone ensures that it is chemically identical to its endogenous counterparts but mass-shifted, allowing for precise quantification by correcting for variations in sample extraction, derivatization, and ionization efficiency. This document provides detailed application notes and protocols for the use of this compound in quantitative lipid analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Applications
-
Quantitative Profiling of Monoacylglycerols and Diacylglycerols: Serve as an internal standard for the accurate quantification of various MAG and DAG species in complex biological matrices such as plasma, tissues, and cell lysates.
-
Metabolic Flux Analysis: In metabolic labeling studies, it can be used to normalize measurements and accurately determine the flux through glycerolipid synthesis pathways.
-
Endocannabinoid Research: Crucial for the precise quantification of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling monoacylglycerol.[1][2]
-
Drug Development: Essential for evaluating the on- and off-target effects of drugs that modulate lipid metabolism and signaling pathways.
-
Biomarker Discovery and Validation: Enables the validation of MAG and DAG species as potential biomarkers for various diseases, including metabolic disorders, cancer, and neurodegenerative diseases.
Signaling and Metabolic Pathways
Mono- and diacylglycerols are central hubs in lipid metabolism, connecting the synthesis and breakdown of triacylglycerols (TAGs) with the generation of signaling lipids. Key pathways include the de novo synthesis of TAGs via the glycerol-3-phosphate pathway and the lipolysis of TAGs, which releases fatty acids and glycerol for energy. DAGs also act as second messengers, activating protein kinase C (PKC), while certain MAGs, like 2-AG, are key endocannabinoid signaling molecules.
Experimental Workflow
The general workflow for quantitative lipid analysis using this compound involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing. The internal standard should be added at the earliest stage of sample preparation to account for variability throughout the entire process.
Protocols
Protocol 1: Synthesis of a d5-Glycerol Backbone Monoacylglycerol Internal Standard
This protocol is adapted from the synthesis of 1-arachidonoylglycerol-d5 and can be modified for the synthesis of this compound by substituting arachidonic acid with stearic acid (octadecanoic acid) and introducing the isopropylidene protection step.[1][2] The synthesis involves a three-step process starting from commercially available glycerol-d5.
Materials:
-
Glycerol-d5 (98 atom % D)
-
p-Toluenesulfonic acid (catalyst)
-
Acetone
-
Stearic acid (Octadecanoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 1,2-O-Isopropylidene-sn-glycerol-d5:
-
Dissolve glycerol-d5 in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature for 24 hours.
-
Neutralize the reaction with sodium bicarbonate and extract with an organic solvent.
-
Purify the product by distillation under reduced pressure to obtain 1,2-O-Isopropylidene-sn-glycerol-d5.
-
-
Esterification with Stearic Acid:
-
Dissolve 1,2-O-Isopropylidene-sn-glycerol-d5 and stearic acid in anhydrous DCM.
-
Add DCC and a catalytic amount of DMAP.
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Protocol 2: Lipid Extraction from Biological Samples
This protocol is a modified Folch extraction method suitable for the extraction of monoacylglycerols and other lipids.[1]
Materials:
-
Methanol
-
0.9% NaCl solution
-
Internal Standard Stock Solution (this compound in ethanol)
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Sample Homogenization:
-
To a known amount of tissue or cell pellet, add a predefined volume of ice-cold methanol.
-
Add a known amount of the this compound internal standard stock solution.
-
Homogenize the sample using a tissue homogenizer or probe sonicator on ice.
-
-
Lipid Extraction:
-
Add chloroform to the homogenate to achieve a chloroform:methanol ratio of 2:1 (v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.9% NaCl solution to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.
-
Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis for MAG Quantification
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the endogenous MAGs of interest and the d5-labeled internal standard. The product ion often corresponds to the neutral loss of the glycerol head group.
-
Example Transitions:
-
Endogenous 2-AG (m/z): 379.3 -> 287.2
-
1-AG-d5 (m/z): 384.3 -> 287.2[1]
-
Note: The specific m/z for this compound and its corresponding endogenous analyte would need to be determined based on their molecular weights.
-
Quantitative Data Presentation
The following table presents example quantitative data for the endocannabinoid 2-arachidonoylglycerol (2-AG) in C. elegans samples, quantified using a synthesized 1-AG-d5 internal standard.[1] This demonstrates the application of a d5-glycerol backbone internal standard for accurate quantification.
| Sample ID | Internal Standard (1-AG-d5) Concentration (ppb) | Peak Area Ratio (Endogenous 2-AG / 1-AG-d5) | Calculated Endogenous 2-AG Concentration (ppb) |
| Sample 1 | 1000 | 0.34 | 340 |
| Sample 2 | 1000 | 0.36 | 360 |
| Average | 1000 | 0.35 | 350 |
Conclusion
This compound is a valuable tool for the accurate and precise quantification of monoacylglycerols and related lipids in complex biological samples. The use of this stable isotope-labeled internal standard, in conjunction with optimized extraction and LC-MS/MS protocols, enables researchers to obtain reliable quantitative data essential for advancing our understanding of lipid metabolism and signaling in health and disease. The protocols and data presented herein provide a framework for the successful implementation of this internal standard in a research or drug development setting.
References
Application Notes and Protocols for Targeted Lipidomics using Octadecanoyl Isopropylidene Glycerol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is a critical field for understanding disease mechanisms and developing novel therapeutics.[1] Accurate quantification of lipid species is essential for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a cornerstone of quantitative lipidomics, correcting for variability in sample preparation, extraction, and instrument response.[2] Octadecanoyl Isopropylidene Glycerol-d5 is a deuterated synthetic derivative of a monoacylglycerol, designed for use as an internal standard in targeted lipidomics assays. Its structure is analogous to endogenous monoacylglycerols and diacylglycerols, making it an ideal tool for the accurate quantification of these lipid classes by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
This document provides detailed application notes and protocols for the use of this compound in targeted lipidomics assays. It is intended for researchers, scientists, and drug development professionals who are seeking to implement robust and accurate methods for lipid quantification.
Principle of the Assay
The fundamental principle of this assay is the use of a known concentration of this compound as an internal standard (IS) to quantify endogenous lipids.[1] The IS is added to the biological sample at the initial stage of sample preparation.[5] It undergoes the same extraction and analysis procedures as the target analytes. By comparing the peak area of the endogenous lipid to the peak area of the IS, accurate quantification can be achieved, as this ratio corrects for any sample loss or variation in ionization efficiency during the analytical process.[2]
Materials and Reagents
-
This compound
-
Biological samples (e.g., plasma, serum, tissue homogenate)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)[6]
-
Water (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard stock solution (1 mg/mL in methanol)
-
Working internal standard solution (10 µg/mL in methanol)
-
Calibration standards of target lipids
-
C18 solid-phase extraction (SPE) cartridges
Experimental Protocols
Sample Preparation and Internal Standard Spiking
Proper sample handling and the precise addition of the internal standard are critical for accurate quantification.
-
Thaw frozen biological samples on ice.
-
For plasma or serum, use 50 µL of the sample. For tissue, use 10-20 mg of homogenized tissue.
-
Add 10 µL of the 10 µg/mL working solution of this compound to each sample.
-
Vortex briefly to ensure thorough mixing.
Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is a widely used method for extracting a broad range of lipid classes.[7]
-
To the spiked sample, add 200 µL of methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Add 400 µL of chloroform.
-
Vortex for 2 minutes.
-
Add 150 µL of water.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general parameters for LC-MS/MS analysis and may require optimization for specific instruments and lipid classes.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[6]
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.[2]
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient from 30% to 100% B
-
12-17 min: Hold at 100% B
-
17-17.1 min: Return to 30% B
-
17.1-20 min: Re-equilibrate at 30% B
-
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[8]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target lipid and the internal standard need to be determined by direct infusion of standards. For this compound, a hypothetical transition would be based on its molecular weight plus a proton adduct, fragmenting to a characteristic product ion.
-
Data Presentation
The following table represents hypothetical quantitative data from a targeted lipidomics assay using this compound as an internal standard to quantify two endogenous diacylglycerol species in plasma samples from a control and a treated group.
| Lipid Species | Control Group (ng/mL) | Treated Group (ng/mL) | p-value |
| DG (16:0/18:1) | 125.3 ± 15.2 | 189.7 ± 22.4 | <0.01 |
| DG (18:0/18:2) | 88.9 ± 10.5 | 115.4 ± 14.8 | <0.05 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for targeted lipidomics.
Phospholipid Signaling Pathway
Caption: Simplified diacylglycerol signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simple LC-MS Method for Differentiation of Isobaric Phosphatidylserines and Phosphatidylcholines with Deuterated Mobile Phase Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. agilent.com [agilent.com]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Octadecanoyl Glycerol using Octadecanoyl Isopropylidene Glycerol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the development of new analytical methods for the quantification of octadecanoyl glycerol (B35011) (1-stearoyl-rac-glycerol) in biological matrices. The use of a stable isotope-labeled internal standard, Octadecanoyl Isopropylidene Glycerol-d5, is central to this methodology, ensuring high accuracy and precision by correcting for variability in sample preparation and instrument response. The protocols detailed below are suitable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), two of the most powerful techniques in modern bioanalysis.
Octadecanoyl glycerol, a monoacylglycerol, plays a significant role in various physiological and pathological processes. As a key intermediate in the metabolism of triglycerides and phospholipids, its accurate quantification is crucial for understanding lipid metabolism and related diseases. Furthermore, monoacylglycerols are implicated in cellular signaling pathways, including the endocannabinoid system, making them important targets in drug discovery and development.
Data Presentation
The following tables summarize the expected quantitative performance data for the analytical methods described. This data is representative of a validated method and should be used as a benchmark for method development and validation in your laboratory.
Table 1: GC-MS Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
| Accuracy (% Recovery) | 85% - 115% |
| Matrix Effect | Minimal |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | ≤ 10% |
| Inter-day Precision (%RSD) | ≤ 10% |
| Accuracy (% Recovery) | 90% - 110% |
| Matrix Effect | Corrected by internal standard |
Experimental Protocols
Protocol 1: Quantitative Analysis of Octadecanoyl Glycerol by GC-MS
This protocol describes the analysis of total octadecanoyl glycerol following lipid extraction and derivatization to its more volatile trimethylsilyl (B98337) (TMS) ether.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
1-Stearoyl-rac-glycerol (Analytical Standard)
-
Chloroform, Methanol, Hexane (HPLC grade)
-
0.9% NaCl solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Nitrogen gas (high purity)
2. Sample Preparation and Lipid Extraction (Folch Method):
-
To 100 µL of plasma or a known amount of homogenized tissue, add 10 µL of a known concentration of this compound solution in methanol.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization:
-
To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 280°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 5 min
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor ions for Octadecanoyl Glycerol-TMS: To be determined based on fragmentation pattern (e.g., characteristic fragment ions).
-
Monitor ions for this compound-TMS: To be determined based on fragmentation pattern (e.g., characteristic fragment ions with a +5 Da shift).
-
5. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the octadecanoyl glycerol standard to the peak area of the internal standard against the concentration of the standard.
-
Determine the concentration of octadecanoyl glycerol in the samples from the calibration curve.
Protocol 2: Quantitative Analysis of Octadecanoyl Glycerol by LC-MS/MS
This protocol is suitable for the direct analysis of octadecanoyl glycerol without derivatization, offering higher throughput.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
1-Stearoyl-rac-glycerol (Analytical Standard)
-
Acetonitrile, Isopropanol, Methanol, Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
2. Sample Preparation and Lipid Extraction (as in Protocol 1, steps 2.1-2.7)
3. Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) methanol:isopropanol solution.
-
Vortex and transfer to an autosampler vial.
4. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Octadecanoyl Glycerol: [M+H]⁺ → Product ion (to be determined by infusion of the standard)
-
MRM Transition for this compound: [M+H]⁺ → Product ion (to be determined by infusion of the standard, expected precursor m/z +5)
-
5. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the octadecanoyl glycerol standard to the peak area of the internal standard against the concentration of the standard.
-
Determine the concentration of octadecanoyl glycerol in the samples from the calibration curve.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and the analytical process, the following diagrams are provided.
Caption: Experimental workflow for the quantification of octadecanoyl glycerol.
Caption: Synthesis and degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).
Caption: Key metabolic pathways involving stearoyl-CoA.
preparation of Octadecanoyl Isopropylidene Glycerol-d5 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoyl Isopropylidene Glycerol-d5 is a deuterated analog of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl stearate. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis of its non-deuterated counterpart and related lipid species. Accurate preparation of stock and working solutions is critical for the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.
Physicochemical Properties
A summary of the relevant physicochemical properties of the non-deuterated analog, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl stearate, is provided below. These properties are expected to be very similar for the deuterated version.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₁D₅O₄ | N/A |
| Molecular Weight | 403.68 g/mol | N/A |
| Appearance | Expected to be a clear liquid or semi-solid at room temperature | [1] |
| Density | Approximately 0.925 g/cm³ | [1] |
| Melting Point | 43.5 °C | [1] |
| Boiling Point (Predicted) | Approximately 464.8 °C | [1] |
| Solubility | Soluble in organic solvents; less soluble in water. | [1] |
Recommended Solvents and Storage
Based on the properties of the parent compound and general guidelines for lipid standards, the following solvents are recommended for preparing solutions of this compound.
| Solvent | Rationale |
| Methanol | Commonly used for lipid standards and compatible with mass spectrometry. |
| Ethanol | Another suitable alcohol-based solvent. |
| Chloroform | Effective for dissolving lipids, often used in extraction protocols. |
| Dimethyl Sulfoxide (DMSO) | A strong aprotic solvent suitable for lipids that are difficult to dissolve. |
Storage Conditions:
Stock and working solutions should be stored at -20°C in tightly sealed amber glass vials with Teflon-lined caps (B75204) to prevent solvent evaporation and degradation from light.[2] To minimize the risk of oxidation, it is best practice to overlay the solution with an inert gas such as argon or nitrogen before sealing.[2]
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound (solid or oil)
-
High-purity solvent (e.g., Methanol, HPLC grade or higher)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Glass Pasteur pipette or syringe
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vial with Teflon-lined cap
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Equilibration: Allow the container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.[2]
-
Weighing: Accurately weigh a precise amount of the standard (e.g., 1 mg) using an analytical balance.
-
Dissolution:
-
Dilution to Volume: Once the standard is completely dissolved, add the solvent to the volumetric flask up to the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial. Flush the headspace with an inert gas before sealing the vial tightly with a Teflon-lined cap. Store at -20°C.[2]
Protocol 2: Preparation of Working Solutions
This protocol describes the preparation of a series of working solutions from the 1 mg/mL stock solution for creating a calibration curve.
Materials:
-
1 mg/mL this compound stock solution
-
High-purity solvent (same as used for the stock solution)
-
Calibrated micropipettes and sterile tips
-
Volumetric flasks or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the stock solution to warm to room temperature.
-
Calculation: Use the dilution equation (C₁V₁ = C₂V₂) to calculate the volume of the stock solution required for each working standard.
-
Serial Dilution:
-
Label a series of volumetric flasks or tubes for each desired concentration.
-
Add the calculated volume of the stock solution to the first flask/tube.
-
Add the appropriate volume of solvent to reach the final desired volume.
-
Vortex thoroughly.
-
Repeat this process for each subsequent working solution, using the previously prepared solution for the next dilution if performing a serial dilution.
-
-
Storage: Store the working solutions in labeled amber glass vials with Teflon-lined caps at -20°C. It is recommended to prepare fresh working solutions regularly for optimal accuracy.[3]
Example Dilution Calculations for a Calibration Curve:
| Desired Concentration (µg/mL) | Volume of 1 mg/mL Stock (µL) | Final Volume (mL) |
| 100 | 100 | 1 |
| 50 | 50 | 1 |
| 25 | 25 | 1 |
| 10 | 10 | 1 |
| 5 | 5 | 1 |
| 1 | 1 | 1 |
Visualization of Experimental Workflow
Caption: Workflow for the preparation of stock and working solutions.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow from raw materials to analytical application.
References
recommended storage and handling of Octadecanoyl Isopropylidene Glycerol-d5.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended storage, handling, and potential applications of Octadecanoyl Isopropylidene Glycerol-d5. The protocols outlined below are intended to ensure the stability of the compound and facilitate its effective use in a laboratory setting.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and stability of this compound. As a deuterated lipid with a saturated fatty acid chain, it is relatively stable if appropriate precautions are taken.
1.1. Storage Conditions
To ensure long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C ± 4°C (dissolved in organic solvent) or ≤ -16°C (as a powder) | Low temperatures minimize degradation from oxidation and hydrolysis.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidation, particularly for unsaturated lipids, and is good practice for all lipid standards. |
| Container | Glass vial with a Teflon-lined cap | Prevents leaching of plasticizers and other contaminants that can occur with plastic containers.[1] |
| Light | Protect from light | Minimizes light-induced degradation. |
1.2. Handling Procedures
Follow these guidelines when handling this compound to prevent contamination and degradation:
-
Aliquoting Powder: If the compound is in powdered form, allow the entire container to warm to room temperature before opening. This prevents condensation from forming on the cold powder, which can lead to hydrolysis.[1] After taking the desired amount, tightly reseal the container and return it to the freezer.
-
Dissolving in Solvent: For creating a stock solution, use a glass syringe or pipette to add the appropriate organic solvent.[1] Chloroform, methanol (B129727), or a mixture of the two are common solvents for lipids. Vortex or sonicate gently until the lipid is completely dissolved.
-
Transferring Solutions: Always use glass or stainless steel pipettes for transferring organic solutions of the lipid to avoid contamination from plastic tips.[1]
Safety Precautions
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
2.2. Handling and Fire Safety
-
Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Use in a well-ventilated area.
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[2]
2.3. First Aid Measures
-
After inhalation: Move to fresh air.
-
After skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
After eye contact: Rinse out with plenty of water.
-
After swallowing: Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]
Application: Internal Standard for Mass Spectrometry
This compound is well-suited for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of 2-octadecanoyl glycerol (B35011) (2-stearoyl glycerol) and other related monoacylglycerols. Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for its distinction in the mass spectrometer.
3.1. Experimental Protocol: Quantification of 2-Octadecanoyl Glycerol in Plasma
This protocol provides a general method for using this compound as an internal standard. Optimization may be required for specific instruments and matrices.
3.1.1. Materials
-
This compound
-
2-Octadecanoyl Glycerol (analyte standard)
-
Human plasma
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
3.1.2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Octadecanoyl Glycerol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
3.1.3. Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution (10 µg/mL) to each tube.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Methanol in water with 0.1% formic acid).
-
Transfer to an LC vial for analysis.
3.1.4. LC-MS Analysis
-
LC Column: A C18 column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other plasma components.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the appropriate precursor-to-product ion transitions for both the analyte and the internal standard.
3.1.5. Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.
Visualizations
References
Application Notes and Protocols for Octadecanoyl Isopropylidene Glycerol-d5 in Metabolic Flux Analysis
Application Notes
Introduction
Octadecanoyl Isopropylidene Glycerol-d5 is a deuterated, protected form of a monoacylglycerol. The octadecanoyl group is derived from stearic acid, a common saturated fatty acid. The isopropylidene group protects the glycerol (B35011) backbone, and the deuterium (B1214612) atoms (-d5) on the glycerol moiety serve as a stable isotope tracer. In metabolic flux analysis (MFA), this compound can be a powerful tool to trace the anabolic and catabolic pathways of lipids, particularly the synthesis and turnover of complex glycerolipids.[4][5][6]
Principle of Application
Once introduced into a biological system (e.g., cell culture or in vivo model), this compound is metabolized. The protective isopropylidene group is likely removed by cellular enzymes, releasing deuterated glycerol and octadecanoic acid. The deuterated glycerol can then be phosphorylated to glycerol-3-phosphate-d5, a key precursor for the synthesis of glycerolipids such as triglycerides (TAGs) and phospholipids (B1166683). The octadecanoyl moiety can be incorporated into various lipid species or undergo beta-oxidation. By tracking the incorporation of the deuterium label into downstream metabolites using mass spectrometry, researchers can quantify the flux through these pathways.[2][4]
Potential Applications in Research and Drug Development
-
Quantifying de novo Glycerolipid Synthesis: Directly measures the rate of synthesis of new triglycerides and phospholipids from the glycerol backbone. This is crucial for studying diseases characterized by altered lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD), obesity, and cancer.[7][8]
-
Investigating Lipid Remodeling and Turnover: Allows for the study of the dynamic remodeling of lipid species, where acyl chains are exchanged on the glycerol backbone.
-
Elucidating Drug Mechanism of Action: Can be used to assess how therapeutic compounds affect lipid synthesis and turnover pathways, providing valuable insights into their efficacy and potential off-target effects.
-
Studying Adipocyte Biology: Provides a tool to investigate lipolysis and re-esterification cycles in fat cells, which are central to whole-body energy homeostasis.[2]
Experimental Protocols
1. Cell Culture Labeling with this compound
This protocol describes the labeling of cultured cells to trace the incorporation of the deuterated glycerol backbone into cellular lipids.
-
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes, cancer cell lines)
-
Complete cell culture medium
-
This compound
-
Vehicle for dissolving the tracer (e.g., ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in 6-well plates or other suitable culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in the chosen vehicle. The final concentration in the medium will need to be optimized but can range from 10 to 100 µM.
-
On the day of the experiment, remove the existing culture medium.
-
Wash the cells twice with pre-warmed sterile PBS.
-
Add fresh culture medium containing the dissolved this compound. Include a vehicle-only control.
-
Incubate the cells for a specific period (e.g., 1, 3, 6, 12, or 24 hours) to allow for uptake and metabolism of the tracer. The incubation time should be optimized based on the expected turnover rate of the lipids of interest.[9]
-
After incubation, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to lipid extraction.
-
2. Lipid Extraction from Cultured Cells
This protocol is based on the widely used methyl-tert-butyl ether (MTBE) method for separating lipids from other cellular components.[10]
-
Materials:
-
Methanol (B129727) (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (ice-cold)
-
Internal standards (e.g., deuterated lipid standards for quantification)[10]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Add 500 µL of ice-cold methanol to each well of the 6-well plate containing the washed cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Add 1 mL of MTBE to each tube. If using internal standards, they should be added to the MTBE.[10]
-
Vortex the samples vigorously for 10 minutes at 4°C.
-
Add 250 µL of ice-cold water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Three layers will be visible: an upper organic phase (containing lipids), a lower aqueous phase (containing polar metabolites), and a protein pellet at the interface.[10]
-
Carefully collect the upper organic phase into a new clean tube.
-
Dry the lipid extract under a stream of nitrogen gas or using a centrifugal evaporator.
-
Store the dried lipid extract at -80°C until analysis.
-
3. GC-MS Analysis of Labeled Lipids
This protocol outlines the general steps for analyzing the isotopic enrichment in fatty acids and glycerol derived from the extracted lipids.
-
Materials:
-
Dried lipid extract
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS for silylation)
-
Solvent (e.g., hexane (B92381) or ethyl acetate)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Hydrolysis (optional): To analyze the glycerol backbone and fatty acids separately, the extracted lipids (e.g., triglycerides) can be hydrolyzed.
-
Derivatization: Resuspend the dried lipid extract (or the hydrolyzed components) in the appropriate solvent and add the derivatization agent. This makes the molecules volatile for GC analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different lipid species or their components based on their boiling points and interaction with the column.
-
The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds and their fragments.
-
Monitor the mass isotopologue distribution for the glycerol and fatty acid fragments to determine the extent of deuterium incorporation.[11]
-
-
Data Presentation
Quantitative data from metabolic flux experiments using this compound would typically be presented in tables to show the isotopic enrichment in various lipid species over time.
Table 1: Example Isotopic Enrichment in Glycerol Backbone of Triglycerides
| Time Point (hours) | % M+5 Enrichment (Control) | % M+5 Enrichment (Treated) |
| 1 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| 3 | 5.2 ± 0.4 | 3.1 ± 0.3 |
| 6 | 12.8 ± 1.1 | 7.5 ± 0.8 |
| 12 | 25.6 ± 2.3 | 15.4 ± 1.5 |
| 24 | 40.1 ± 3.5 | 22.8 ± 2.1 |
M+5 represents the isotopologue of glycerol with all five deuterium atoms.
Table 2: Example Fractional Contribution of Tracer to Newly Synthesized Triglycerides
| Condition | Fractional Contribution (%) |
| Control | 45.3 ± 4.2 |
| Drug A Treatment | 28.7 ± 3.1 |
| Drug B Treatment | 55.1 ± 5.0 |
Fractional contribution is calculated based on the isotopic enrichment in the precursor pool and the final lipid product.
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for metabolic flux analysis using this compound.
Metabolic Pathway Diagram
Caption: Hypothetical metabolic pathway for the incorporation of this compound into triglycerides.
References
- 1. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics and Lipidomics Sample Preparation [protocols.io]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity for Octadecanoyl Isopropylidene Glycerol-d5
Welcome to the technical support center for mass spectrometry analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to poor signal intensity when analyzing Octadecanoyl Isopropylidene Glycerol-d5.
Troubleshooting Guide: Step-by-Step Solutions
Low signal intensity for your target analyte can be a frustrating issue. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Diagram: Troubleshooting Workflow for Poor Signal Intensity
identifying unexpected peaks with Octadecanoyl Isopropylidene Glycerol-d5 standard.
This technical support center is designed for researchers, scientists, and drug development professionals using Octadecanoyl Isopropylidene Glycerol-d5 as an internal standard in their analytical experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the appearance of unexpected peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated stable isotope-labeled internal standard. It is primarily used in quantitative analysis by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). Its structure is a derivative of glycerol (B35011) and stearic acid, making it an ideal internal standard for the quantification of monoglycerides (B3428702), diglycerides, and other related lipids in complex biological matrices. The deuterium (B1214612) labeling allows it to be differentiated from the endogenous, non-labeled analyte by the mass spectrometer.
Q2: I am observing an unexpected peak at the retention time of my analyte, even in blank samples spiked only with the internal standard. What could be the cause?
This is a common issue that can arise from several factors:
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Isotopic Impurity of the Standard: The deuterated standard may contain a small percentage of the non-labeled analyte (isotopologue). This will result in a small peak at the mass-to-charge ratio (m/z) of the analyte.
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In-source Fragmentation: The deuterated standard might undergo fragmentation in the ion source of the mass spectrometer, losing its deuterium labels and generating the non-labeled analyte.
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Isotopic Exchange: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a process known as back-exchange.[1] This is more likely to occur in protic solvents and under acidic or basic conditions.[1][2]
Q3: My internal standard peak is broad, splitting, or has poor shape. What are the possible causes?
Poor peak shape for your internal standard can be attributed to several factors:
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Sample Solvent Mismatch: Injecting the standard in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.
-
Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting or tailing.
-
Column Contamination or Degradation: Buildup of matrix components on the analytical column can degrade its performance.
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Hydrolysis of the Isopropylidene Group: The isopropylidene protecting group can be susceptible to hydrolysis under acidic conditions, which may be present in the mobile phase.[3][4] This would create a new, more polar compound that may elute differently.
Q4: I am seeing unexpected peaks that are not related to my analyte or internal standard. What are these "ghost peaks"?
Ghost peaks are signals in your chromatogram that do not originate from your sample. Common sources include:
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Carryover: Residual sample from a previous injection sticking to the injector, column, or other parts of the LC system.
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Contamination: Impurities in the mobile phase, solvents, or from labware (e.g., plasticizers from tubes).[5]
-
Mobile Phase Issues: Degradation of mobile phase components or microbial growth in the solvent bottles.
-
System Contamination: Buildup of non-volatile components in the MS ion source.
Troubleshooting Guides
Issue 1: Unexpected Peak at the Analyte m/z in Blanks with Internal Standard
This guide will help you diagnose the source of a peak corresponding to your analyte in a blank sample containing only the this compound standard.
Troubleshooting Workflow
Troubleshooting workflow for an unexpected analyte peak.
Quantitative Data Summary
| Potential Cause | Diagnostic Test | Expected Result if Cause is Positive | Corrective Action |
| Isotopic Impurity | Review Certificate of Analysis. | The CoA indicates the presence of the non-labeled species. | Contact the supplier for a higher purity standard. Quantify the contribution and subtract from sample results if minor. |
| In-source Fragmentation | Direct infusion of the IS into the mass spectrometer. | A signal for the unlabeled analyte is observed. | Optimize MS source parameters (e.g., reduce voltages). |
| Isotopic Exchange | Inject IS in an aprotic solvent (e.g., acetonitrile) vs. a protic solvent (e.g., methanol/water). | The analyte peak is significantly smaller or absent in the aprotic solvent. | Adjust mobile phase pH to be less acidic or basic. Store the standard in an aprotic solvent. |
Issue 2: General Appearance of Unexpected "Ghost" Peaks
This guide provides a systematic approach to identifying the source of extraneous peaks in your chromatograms.
Troubleshooting Workflow
Troubleshooting workflow for general ghost peaks.
Quantitative Data Summary
| Potential Cause | Diagnostic Test | Expected Result if Cause is Positive | Corrective Action |
| Sample Carryover | Inject a blank solvent immediately after a high-concentration sample. | Peaks from the high-concentration sample appear in the blank injection. | Implement a needle wash with a strong solvent in your method. |
| Contaminated Solvents | Prepare fresh mobile phase and sample diluent from new bottles of HPLC-grade solvents. | Ghost peaks disappear or are significantly reduced. | Always use high-purity, filtered solvents. Do not "top up" solvent bottles. |
| System Contamination | Systematically bypass components (e.g., autosampler, column). | Peaks disappear when a specific component is bypassed. | Clean or replace the contaminated component. |
| Column Contamination | Replace the analytical column with a new one. | Ghost peaks disappear. | Use a guard column to protect the analytical column. Implement a column washing procedure. |
Experimental Protocols
Representative LC-MS/MS Method for Monoglyceride Analysis
This protocol is a general guideline for the analysis of monoglycerides using this compound as an internal standard. Note: This method should be optimized for your specific analyte and instrumentation.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing a known concentration of this compound.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized by user. Example: Analyte (m/z) -> Product ion (m/z); IS (m/z+5) -> Product ion (m/z+5) |
Experimental Workflow Diagram
A typical experimental workflow for lipid analysis using mass spectrometry.
References
Technical Support Center: Optimizing Octadecanoyl Isopropylidene Glycerol-d5 Internal Standard Concentration
Welcome to the technical support center for the optimization of Octadecanoyl Isopropylidene Glycerol-d5 internal standard concentration. This resource is designed for researchers, scientists, and drug development professionals utilizing this internal standard in their quantitative mass spectrometry-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound as an internal standard?
A1: this compound is a deuterated analog of the corresponding unlabeled compound. As a stable isotope-labeled (SIL) internal standard, its primary role is to compensate for variability during sample preparation and analysis.[1] Because it is chemically almost identical to the analyte of interest, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer.[2] By adding a known amount of the internal standard to all samples, calibrators, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification.[1] This corrects for sample loss during extraction, variations in injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise measurements.[3]
Q2: What is a typical starting concentration for this compound?
A2: The optimal concentration for an internal standard is experiment-specific and should be determined empirically. However, a common practice is to use a concentration that falls within the mid-range of the calibration curve of the analyte being measured.[4] For lipidomic studies, internal standard concentrations can range from low ng/mL to µg/mL depending on the analyte's concentration in the sample.[1] A recommended starting point is to prepare a working solution that results in a final concentration in the sample that gives a strong, reproducible signal without saturating the detector.
Q3: How should I prepare and store stock and working solutions of this compound?
A3:
-
Stock Solution: Prepare a stock solution of this compound in a high-purity solvent in which it is freely soluble, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (e.g., 1:1, v/v).[1] A typical stock solution concentration is 1 mg/mL. Store the stock solution in a tightly sealed vial at -20°C or lower to minimize solvent evaporation and degradation.
-
Working Solution: The working solution is prepared by diluting the stock solution to the desired concentration. The diluent should be compatible with the initial mobile phase conditions of your LC method to avoid peak distortion. It is advisable to prepare fresh working solutions regularly and store them under the same conditions as the stock solution when not in use.
Q4: Can the concentration of the internal standard impact my results?
A4: Yes, an inappropriate concentration of the internal standard can adversely affect the accuracy and linearity of your assay. A concentration that is too low may result in a highly variable signal, which will increase the variability of the analyte-to-internal standard ratio. Conversely, a concentration that is too high can lead to detector saturation, ion suppression of the analyte, or potential isotopic crosstalk, where the signal from the internal standard interferes with the analyte signal.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in Internal Standard Signal Across a Batch | 1. Inconsistent pipetting of the internal standard working solution.2. Degradation of the internal standard in the working solution.3. Inconsistent sample extraction efficiency.4. Instrument instability (e.g., fluctuating spray in the ion source). | 1. Verify pipette calibration and ensure consistent pipetting technique. Prepare a larger volume of the sample/internal standard mixture to minimize pipetting errors.2. Prepare a fresh working solution from the stock. If the problem persists, prepare a new stock solution.3. Review and optimize the sample extraction protocol. Ensure consistent vortexing, phase separation, and evaporation steps.4. Check the stability of the LC-MS system. Run a system suitability test with a standard solution to assess instrument performance. |
| Poor Peak Shape for the Internal Standard | 1. Injection of the internal standard in a solvent much stronger than the initial mobile phase.2. Column overload due to excessively high concentration.3. Co-elution with an interfering compound from the matrix. | 1. Reconstitute the final extract in the initial mobile phase or a weaker solvent.2. Reduce the concentration of the internal standard working solution.3. Optimize the chromatographic method to improve separation. Check blank matrix samples for interferences at the retention time of the internal standard. |
| Non-linear Calibration Curve | 1. Inappropriate concentration of the internal standard (either too high or too low).2. Isotopic contribution from the analyte to the internal standard signal at high analyte concentrations.3. The internal standard is not effectively compensating for matrix effects that vary with analyte concentration. | 1. Re-optimize the internal standard concentration. The response should be stable and within the linear range of the detector across the entire calibration curve range.2. Check the mass spectra for isotopic overlap. If significant, a different internal standard may be needed.3. Evaluate matrix effects at low, medium, and high concentrations of the analyte. The analyte/internal standard area ratio should be consistent. |
| Loss of Internal Standard Signal Over an Analytical Run | 1. Adsorption of the internal standard to vials or tubing.2. Contamination of the ion source.3. Degradation of the internal standard in the autosampler. | 1. Use low-binding vials and tubing. Include a small percentage of an organic solvent like isopropanol (B130326) in the sample diluent if solubility is an issue.2. Clean the ion source according to the manufacturer's instructions.3. Keep the autosampler at a low temperature (e.g., 4°C). Check the stability of the internal standard in the autosampler solvent over time. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
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This compound
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High-purity methanol or dichloromethane
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh a precise amount (e.g., 10 mg) of this compound.
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Quantitatively transfer the weighed compound to a 10 mL volumetric flask.
-
Add a small amount of solvent (e.g., methanol) to dissolve the compound completely.
-
Once dissolved, fill the flask to the mark with the solvent.
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Cap the flask and invert it several times to ensure homogeneity.
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Transfer the stock solution to a labeled amber glass vial and store it at -20°C or below.
-
-
Working Solution (e.g., 1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature before use.
-
Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with a solvent compatible with your initial mobile phase (e.g., 50:50 methanol:water).
-
Cap and mix thoroughly.
-
Transfer to a labeled vial and store appropriately. The stability of the working solution should be evaluated.
-
Protocol 2: Optimization of Internal Standard Concentration
Objective: To determine the optimal concentration of this compound that provides a stable signal and ensures linearity of the analyte calibration curve.
Procedure:
-
Prepare a Series of Internal Standard Working Solutions: From your stock solution, prepare several working solutions at different concentrations (e.g., 10, 50, 100, 200, and 500 ng/mL).
-
Prepare Test Samples:
-
Set A (Neat Solution): In a clean solvent (e.g., mobile phase), prepare samples containing a mid-range concentration of your analyte and spike each with a different concentration of the internal standard working solution.
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Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) without the internal standard. In the final extract, spike the different concentrations of the internal standard. This set is used to assess matrix effects on the internal standard signal.
-
Set C (Pre-extraction Spike): Spike the different concentrations of the internal standard into blank matrix samples before the extraction process. This set evaluates the recovery of the internal standard.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Data Evaluation:
-
Signal Stability and Intensity: Evaluate the peak area and signal-to-noise ratio of the internal standard in all samples. The optimal concentration should provide a reproducible peak area with a high signal-to-noise ratio.
-
Matrix Effect Assessment: Compare the peak area of the internal standard in Set A (Neat Solution) with Set B (Post-extraction Spike). A significant difference indicates that the matrix is causing ion suppression or enhancement.
-
Recovery Assessment: Compare the peak area of the internal standard in Set B (Post-extraction Spike) with Set C (Pre-extraction Spike) to determine the extraction recovery.
-
Linearity Check: Using the selected optimal concentration of the internal standard, prepare a full calibration curve for your analyte. The response factor (Analyte Area / Internal Standard Area) should be consistent across the entire concentration range, resulting in a linear curve with a correlation coefficient (r²) > 0.99.
-
Data Presentation
Table 1: Example Data for Internal Standard Concentration Optimization
| IS Concentration (ng/mL) | Mean Peak Area (Neat Solution) | %RSD (n=3) | Mean Peak Area (Post-Extraction Spike) | %RSD (n=3) | Matrix Effect (%) |
| 10 | 5,500 | 8.5 | 4,800 | 9.2 | -12.7 |
| 50 | 28,000 | 4.1 | 25,500 | 4.5 | -8.9 |
| 100 | 57,000 | 2.5 | 55,000 | 2.8 | -3.5 |
| 200 | 115,000 | 2.1 | 110,000 | 2.4 | -4.3 |
| 500 | 290,000 | 1.8 | 275,000 | 2.2 | -5.2 |
Based on this example data, 100 ng/mL would be a suitable concentration to move forward with for full validation as it provides a stable signal with minimal matrix effect and acceptable variability.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Decision tree for troubleshooting high internal standard signal variability.
References
stability and degradation of Octadecanoyl Isopropylidene Glycerol-d5 in solution.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Octadecanoyl Isopropylidene Glycerol-d5 in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The molecule contains two main functional groups prone to degradation: the ester linkage and the isopropylidene ketal. The ester bond can be hydrolyzed under acidic or basic conditions, while the isopropylidene group (a ketal) is particularly sensitive to acidic conditions, which can cause it to hydrolyze and deprotect the glycerol (B35011) diol.
Q2: What are the likely degradation pathways for this compound?
A2: The two primary degradation pathways are:
-
Hydrolysis of the Ester Bond: This reaction, catalyzed by acid or base, would yield stearic acid and isopropylidene glycerol-d5.
-
Hydrolysis of the Isopropylidene Ketal: This reaction is primarily acid-catalyzed and would lead to the opening of the dioxolane ring to form 1-stearoyl-rac-glycerol-d5.[1]
It is also possible for both reactions to occur, ultimately yielding stearic acid and glycerol-d5.
Q3: My quantitative results using this compound as an internal standard are inconsistent. What could be the cause?
A3: Inconsistent results when using a deuterated internal standard can arise from several factors beyond chemical degradation:
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms can sometimes be replaced by protons from the solvent or sample matrix.[2] This is more likely if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[2][3] For this compound, the d5 label is on the glycerol backbone and should be relatively stable against back-exchange under typical chromatographic conditions.
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Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][3] If the internal standard does not co-elute perfectly with the analyte, it can be subject to different matrix effects, leading to inaccurate quantification.[3][4]
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Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard might experience different levels of ion suppression or enhancement from components in the sample matrix.[2][4]
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Purity of the Standard: The presence of unlabeled analyte or other impurities in the internal standard can lead to inaccurate results.[2]
Troubleshooting Guide: Inaccurate Quantification
| Issue | Potential Cause | Recommended Action |
| Inconsistent Peak Area Ratios | 1. Isotopic Exchange: Loss of deuterium label. | 1a. Check Solvent pH: Avoid strongly acidic or basic conditions during sample preparation and storage.[2] 1b. Label Position: The glycerol backbone labeling in this standard is generally stable. If issues persist, consider the possibility of in-source exchange in the mass spectrometer. |
| 2. Chromatographic Shift: Internal standard and analyte do not co-elute. | 2a. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm.[3] 2b. Adjust Chromatography: Modify the mobile phase composition, gradient, or temperature to achieve co-elution.[2] Using a lower-resolution column may also help ensure they elute as a single peak.[3] | |
| 3. Differential Matrix Effects: Analyte and internal standard are affected differently by the sample matrix. | 3a. Conduct Matrix Effect Evaluation: Perform a post-extraction addition experiment to assess the matrix effect.[3] 3b. Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. | |
| Unexpectedly High Analyte Signal in Blank Samples | Purity of Internal Standard: The deuterated standard may contain the non-deuterated analyte as an impurity. | Assess Contribution from Internal Standard: Prepare a blank matrix sample, spike it with the internal standard at the working concentration, and analyze it for the presence of the unlabeled analyte.[2] |
| Loss of Signal Over Time | Chemical Degradation: The internal standard is degrading in the prepared solution. | 1. Check Solution pH and Temperature: Store solutions at low temperatures and under neutral pH conditions where possible. The isopropylidene group is particularly sensitive to acid.[1][5] 2. Limit Storage Time: Prepare fresh working solutions daily or as needed. 3. Use Aprotic Solvents: For long-term storage of stock solutions, use high-purity aprotic solvents like acetonitrile (B52724) or DMSO and store at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Evaluation of Internal Standard Contribution to Analyte Signal
This protocol is designed to determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.
-
Spike with Internal Standard: Add the this compound to the blank matrix at the same concentration used in your experimental samples.
-
Process the Sample: Follow your standard sample preparation procedure.
-
Analyze the Sample: Use your established LC-MS/MS method and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The signal for the unlabeled analyte in this sample should be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of your assay. A higher response indicates significant contamination.[2]
Protocol 2: Assessment of Solution Stability
This protocol provides a framework for testing the stability of this compound in a specific solvent or sample matrix.
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Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution.
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Prepare Test Solutions: Dilute the stock solution into the solution/matrix you wish to test (e.g., mobile phase, plasma extract, acidic buffer).
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Initial Analysis (T=0): Analyze the test solution immediately after preparation using a suitable analytical method (e.g., LC-MS) to determine the initial concentration or peak area.
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Store Under Test Conditions: Store aliquots of the test solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: Analyze the stored aliquots at various time points (e.g., 4, 8, 24, 48 hours).
-
Data Analysis: Compare the peak area or concentration at each time point to the initial (T=0) measurement. A significant decrease indicates degradation. The appearance of new peaks may correspond to degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent quantitative results.
Caption: Potential degradation pathways for the molecule.
References
troubleshooting incomplete solubilization of deuterated lipid standards.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of deuterated lipid standards, with a focus on incomplete solubilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete solubilization of my deuterated lipid standard?
Incomplete solubilization is often due to the selection of an inappropriate solvent or an insufficient volume of solvent for the amount of lipid. The polarity of the solvent must be compatible with the specific lipid class you are working with. For instance, neutral lipids dissolve well in nonpolar organic solvents, while polar lipids require more polar solvents.[1] Additionally, factors such as temperature, pH, and the physical form of the lipid (powder vs. film) can significantly impact solubility.
Q2: My powdered deuterated lipid standard is not dissolving. What should I do?
First, ensure the vial has been allowed to warm to room temperature before opening to prevent condensation, which can lead to degradation.[2] If the lipid is still not dissolving, the issue could be the solvent choice or the dissolution technique. Using a mixture of solvents, such as chloroform (B151607) and methanol (B129727), can enhance solubility.[3][4] Gentle warming or brief sonication can also aid in dissolution; however, prolonged sonication should be avoided as it may cause the lipid to decompose.[2][5][6] For unsaturated lipids, which are more susceptible to degradation, use these methods with caution.[2][3]
Q3: Can I use sonication to dissolve my deuterated lipid standard?
Yes, gentle sonication can be used to aid in the dissolution of deuterated lipid standards.[7] However, it is crucial to use sonication judiciously. Long sonication periods can lead to the decomposition of the lipid.[5][6] A few minutes of gentle vortexing or sonication should be sufficient to dissolve the standard.[7] If the lipid does not dissolve with brief sonication, re-evaluate your solvent system.
Q4: What are the recommended solvents for dissolving deuterated lipid standards?
The choice of solvent is critical and depends on the specific lipid. A common and effective solvent system for many lipids is a mixture of chloroform and methanol, often in a 2:1 ratio.[1][3][4] Other recommended solvents include ethanol, acetonitrile (B52724), and isopropanol.[3] For deuterated standards, it is particularly important to use high-purity aprotic solvents like acetonitrile or methanol to prevent deuterium-hydrogen exchange, which can be catalyzed by acidic or basic aqueous solutions.[7]
Q5: I observe a film or precipitate in my lipid solution after storage at -20°C. What does this mean?
The formation of a film or precipitate upon cooling indicates that the lipid has come out of solution. This can happen if the storage temperature is too low for the specific solvent used, or if the lipid concentration is too high. Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.[2] Before use, allow the solution to warm to room temperature and vortex thoroughly to ensure the lipid is completely redissolved.[6] A clear solution with no particulate matter should be observed.[2]
Q6: How does temperature affect the solubility of deuterated lipid standards?
For most solids, solubility increases with temperature.[8] Gentle warming can facilitate the dissolution of lipid standards by providing the energy needed to break the crystal lattice structure.[3] However, be cautious with temperature-sensitive lipids, such as polyunsaturated fatty acids, as excessive heat can lead to degradation and oxidation.[3] It's also noteworthy that deuterated lipids may have different physical properties, such as a lower phase transition temperature, compared to their non-deuterated counterparts, which could influence their solubility at various temperatures.[9]
Data Summary
Table 1: Recommended Solvents and Conditions for Deuterated Lipid Solubilization
| Solvent System | Recommended Ratio (v/v) | Lipid Class Suitability | Notes |
| Chloroform:Methanol | 2:1 | Broad range of lipids | Highly effective for initial dissolution and extraction.[1][3][4] |
| Acetonitrile | N/A | Polar lipids | Recommended aprotic solvent to prevent H/D exchange.[7] |
| Methanol | N/A | Polar lipids | Recommended aprotic solvent to prevent H/D exchange.[7] |
| Ethanol | N/A | General purpose | Can be used, but may require warming or sonication.[3] |
| Isopropanol | N/A | General purpose | May require higher nozzle temperatures in ESI-MS.[3] |
Experimental Protocols
Protocol for Solubilizing a Powdered Deuterated Lipid Standard
-
Equilibration: Allow the vial containing the powdered deuterated lipid standard to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which can degrade the lipid.[2][7]
-
Solvent Addition: Using a glass syringe or pipette, add the appropriate high-purity organic solvent (e.g., a 2:1 chloroform:methanol mixture) to the vial.[2] The volume of solvent should be sufficient to achieve the desired stock concentration.
-
Dissolution: Tightly cap the vial with a Teflon-lined closure.[2] Vortex the vial for several minutes. If the lipid does not fully dissolve, sonicate the vial in a water bath for short intervals (2-3 minutes).[7]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.[2] The absence of a visible film or precipitate confirms complete solubilization.
-
Storage: Store the resulting solution in a glass vial with a Teflon-lined cap at -20°C ± 4°C.[2] Avoid storing in plastic containers as plasticizers can leach into the solvent and contaminate the standard.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete solubilization of deuterated lipid standards.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DDS by NOF [dds-drug.com]
- 6. DDS by NOF [dds-drug.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing isotopic overlap with Octadecanoyl Isopropylidene Glycerol-d5
Technical Support Center: Octadecanoyl Isopropylidene Glycerol-d5
Welcome to the technical support center for the use of this compound as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during mass spectrometry-based quantification. The primary focus is on understanding and minimizing isotopic overlap to ensure the highest accuracy in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl stearate. Its chemical formula is C₂₄H₄₁D₅O₄ and it has a molecular weight of approximately 403.65 g/mol .[1][2] It is primarily used as a stable isotope-labeled (SIL) internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[2] In principle, a SIL internal standard is chemically identical to the analyte and should behave identically during sample preparation and analysis, compensating for variability.[3] Because it has a different mass, it can be distinguished from the analyte by the mass spectrometer.[3]
Q2: What is isotopic overlap and why is it a concern?
Isotopic overlap, also known as crosstalk or isotopic interference, occurs when the isotopic distribution of the analyte (the "light" compound) contributes to the mass signal of the internal standard (the "heavy" compound), or vice versa.[4] All elements have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). For a molecule like Octadecanoyl Isopropylidene Glycerol (B35011), which has 24 carbon atoms, there is a statistical probability that some molecules will contain one or more heavy isotopes. This creates M+1, M+2, etc., peaks in the mass spectrum. If these isotopic peaks from a high-concentration analyte overlap with the monoisotopic peak of the d5-internal standard, it can artificially inflate the standard's signal, leading to an underestimation of the true analyte concentration.[5]
Q3: How does the d5 labeling minimize, but not eliminate, isotopic overlap?
The five deuterium (B1214612) atoms increase the mass of the internal standard by approximately 5 atomic mass units (amu) compared to the unlabeled analyte. This mass difference is generally sufficient to shift the primary signal of the standard away from the primary signal of the analyte.[3] However, for high molecular weight compounds, the "M+n" isotopic peaks of the analyte can still be significant enough to overlap with the M peak of the d5 standard.[5] A mass difference of at least 3 amu is generally recommended, but for compounds with elements that have abundant heavy isotopes (like Cl or Br), a larger difference may be needed.[6]
Q4: What are the primary sources of isotopic interference in my experiment?
There are two main sources:
-
Natural Isotopic Abundance: The naturally occurring heavy isotopes of the analyte can contribute to the signal of the internal standard, especially when the analyte concentration is much higher than the internal standard concentration.[5]
-
Isotopic Purity of the Standard: The deuterated internal standard may contain a small percentage of the unlabeled (d0) analyte as an impurity.[7] This impurity will directly contribute to the analyte signal, leading to an overestimation of the analyte's concentration, a problem most significant at the lower limit of quantification (LLOQ).[7] It is essential to use standards with high isotopic purity (≥98%).[7]
Troubleshooting Guide
Issue 1: I'm observing a signal in my internal standard (d5) channel even in my non-spiked (blank matrix) samples.
-
Potential Cause: This is a classic case of isotopic overlap from the endogenous (naturally occurring) analyte. The M+5 isotope cluster of the high-concentration endogenous analyte is likely overlapping with the signal of your d5-internal standard's MRM transition.
-
Troubleshooting Steps:
-
Optimize Chromatography: Improve the chromatographic separation between the analyte and the internal standard. Even a slight separation can help differentiate the true signals, though complete co-elution is often desired to correct for matrix effects.[4][8]
-
Select Different MRM Transitions: Investigate alternative precursor-product ion transitions for the internal standard that have a lower contribution from the analyte's isotopes. This may involve choosing a different product ion that is less subject to overlap.[6]
-
Use High-Resolution MS: If available, high-resolution mass spectrometry can often resolve the small mass difference between the analyte's isotopic peak and the internal standard's signal.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of the endogenous analyte, thereby lowering the contribution of its isotopic peaks. This is only feasible if the diluted analyte concentration remains within the dynamic range of your assay.[10]
-
Issue 2: My calibration curve is non-linear, especially at the high end.
-
Potential Cause: Significant isotopic overlap from the analyte to the internal standard channel can cause a non-proportional response. As the analyte concentration increases, the contribution of its heavy isotopes to the internal standard's signal becomes more pronounced, artificially inflating the internal standard's response and compressing the analyte/IS ratio.[4][5]
-
Troubleshooting Steps:
-
Assess Crosstalk Contribution: Prepare a high-concentration standard of the unlabeled analyte without any internal standard. Monitor both the analyte and internal standard MRM transitions. The signal observed in the internal standard channel will reveal the percentage of crosstalk.
-
Apply a Correction Factor: If the crosstalk is consistent and predictable, a nonlinear calibration function can be used in your data processing software to mathematically correct for the interference.[5]
-
Reduce Analyte Concentration Range: If correction is not possible, you may need to narrow the dynamic range of your calibration curve to the linear portion.
-
Increase Mass Difference: For future assay development, consider using an internal standard with a greater mass difference (e.g., ¹³C-labeling in addition to deuterium) if available.
-
Issue 3: I see a significant analyte (d0) peak when I inject a solution of only the d5-internal standard.
-
Potential Cause: This indicates that your internal standard has low isotopic purity and contains a significant amount of the unlabeled (d0) form as an impurity.[7]
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Verify the chemical and isotopic purity specified by the manufacturer. Recommended purity levels are typically >99% for chemical purity and ≥98% for isotopic enrichment.[7]
-
Quantify the Impurity: Analyze a known concentration of the internal standard and measure the response of the d0 impurity in the analyte channel. This will allow you to determine the exact percentage of the d0 impurity.
-
Subtract the Contribution: The signal contribution from the d0 impurity can be subtracted from all samples, but this adds complexity and potential error.
-
Source a Higher Purity Standard: The most robust solution is to obtain a new batch or lot of the internal standard with higher isotopic purity.[11]
-
Data Presentation
For accurate quantification of a lipid like Octadecanoyl Isopropylidene Glycerol, a Multiple Reaction Monitoring (MRM) method is typically used. The tables below provide example parameters. Note that these values are illustrative and must be empirically optimized on your specific LC-MS/MS system.
Table 1: Example LC-MS/MS MRM Parameters
| Compound Name | Precursor Ion (Q1) [M+NH₄]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| Octadecanoyl Isopropylidene Glycerol (Analyte) | 399.4 | 101.1 | 50 | 15 |
| This compound (IS) | 404.4 | 101.1 | 50 | 15 |
Note: Ammonium adducts ([M+NH₄]⁺) are common for lipids in positive ion mode. The product ion m/z 101.1 corresponds to the protonated isopropylidene glycerol headgroup after fragmentation.
Table 2: Troubleshooting Isotopic Purity and Overlap
| Scenario | Observation | Likely Cause | Recommended Action |
| Purity Check | Injection of pure d5-IS shows a peak in the d0-analyte channel. | d0 impurity in the IS.[7] | Verify CoA; acquire a higher purity standard. |
| Overlap Check | Injection of pure d0-analyte shows a peak in the d5-IS channel. | Natural isotope (M+5) contribution from the analyte.[4] | Optimize MRM transitions or use a mathematical correction.[5][6] |
| Calibration | Curve becomes non-linear at high concentrations. | Saturation of IS signal due to analyte isotopic overlap.[5] | Apply a non-linear fit or narrow the calibration range. |
Experimental Protocols
Protocol: Assessment of Isotopic Crosstalk
This protocol describes how to measure the contribution of the unlabeled analyte to the internal standard's signal.
-
Preparation of Solutions:
-
Prepare a stock solution of the unlabeled analyte (Octadecanoyl Isopropylidene Glycerol) at 1 mg/mL in a suitable organic solvent (e.g., Acetonitrile/Isopropanol 1:1).
-
Create a high-concentration working solution from the stock (e.g., 10 µg/mL), representing the upper limit of your calibration curve.
-
Prepare a working solution of the d5-internal standard at its typical assay concentration (e.g., 100 ng/mL).
-
-
LC-MS/MS Analysis:
-
Set up an LC-MS/MS method to monitor the MRM transitions for both the analyte and the d5-internal standard (as shown in Table 1).
-
Inject a blank solvent to establish the baseline.
-
Inject the high-concentration analyte solution (10 µg/mL). Do not spike with the internal standard.
-
Inject the internal standard working solution (100 ng/mL). Do not add the analyte.
-
-
Data Analysis:
-
Analyte Injection: Integrate the peak area in the analyte channel (Area_Analyte) and the peak area observed in the internal standard channel (Area_Crosstalk_from_Analyte).
-
IS Injection: Integrate the peak area in the internal standard channel (Area_IS) and the peak area observed in the analyte channel (Area_Crosstalk_from_IS).
-
Calculate Percent Crosstalk:
-
% Crosstalk (Analyte to IS) = (Area_Crosstalk_from_Analyte / Area_Analyte) * 100
-
% d0 Impurity in IS = (Area_Crosstalk_from_IS / Area_IS) * 100 (assuming response factors are equal)
-
-
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and experimental design.
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
addressing matrix effects with Octadecanoyl Isopropylidene Glycerol-d5 in complex samples
Welcome to the technical support center for the use of Octadecanoyl Isopropylidene Glycerol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects in complex samples using this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in LC-MS analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[2][3][4] In bioanalysis, common sources of matrix effects include salts, phospholipids, and other endogenous molecules from sources like plasma, urine, or tissue extracts.[3][5][6]
Q2: How does an internal standard (IS) like this compound help correct for matrix effects?
A2: An internal standard is a compound with a similar chemical structure to the analyte of interest, which is added at a known, constant concentration to every sample, calibrator, and quality control.[7] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" because it co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement.[8][9][10] By calculating the peak area ratio of the analyte to the internal standard, variations caused by matrix effects are effectively cancelled out, leading to more accurate and precise quantification.[10][11][12]
Q3: When is it appropriate to use this compound?
A3: this compound is a deuterated lipid and is ideal for use as an internal standard for the quantitative analysis of structurally similar analytes, such as monoacylglycerols, diacylglycerols, or other lipid-like molecules, in complex biological matrices by LC-MS or GC-MS.[13] Its properties ensure it behaves similarly to the target analytes during sample extraction and chromatographic separation.
Q4: How do I quantitatively measure the matrix effect in my assay?
A4: The matrix effect is typically quantified using the post-extraction spike method.[2][5][6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a clean solvent. The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solvent)
-
A value of 1 indicates no matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
The IS-normalized MF should be close to 1.0 to demonstrate effective compensation.[6]
Q5: What is an acceptable level of matrix effect?
A5: Ideally, the matrix factor (MF) for an analyte should be between 0.75 and 1.25.[6] However, the most critical parameter is the consistency of the matrix effect across different lots of matrix. If a suitable internal standard is used, it can effectively correct for even significant matrix effects. The key is to demonstrate that the internal standard tracks the analyte's behavior, resulting in an IS-normalized matrix factor close to 1.0.[6]
Troubleshooting Guide
| Problem | Possible Causes & Solutions |
| High Variability in Internal Standard (IS) Response | 1. Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the IS solution into all samples. Verify the IS has fully dissolved in the spiking solution.[7]2. Matrix Variability: The composition of your biological matrix can vary between sources (e.g., different patient samples). Evaluate the matrix effect across at least six different lots of blank matrix to assess variability.[7]3. Inefficient Extraction: If the IS is not consistently recovered, the extraction procedure may need optimization. Consider switching from a simple protein precipitation (PPT) to a more robust method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interferences.[5][7] |
| Significant Ion Suppression/Enhancement Persists Despite IS Use | 1. Poor Chromatographic Separation: The analyte and/or IS may be co-eluting with a highly suppressive matrix component. Optimize your LC method by adjusting the gradient, mobile phase composition, or using a different column chemistry to improve separation.[7]2. Overloading the System: Injecting too much sample can exacerbate matrix effects. Try diluting the sample extract to reduce the concentration of interfering components.[3][4]3. IS Not Behaving Like Analyte: While SIL-IS are ideal, extreme matrix effects can still be a challenge. Ensure the IS and analyte are eluting very close together. If they are not, the chromatographic method must be re-optimized.[14] |
| Poor Recovery of Analyte and/or IS | 1. Suboptimal Extraction Conditions: The chosen extraction solvent may not be suitable for your analyte or IS. Test different solvents or pH adjustments to improve extraction efficiency.2. Analyte/IS Instability: The compounds may be degrading during sample processing. Investigate stability under different conditions (e.g., temperature, pH) and consider adding stabilizers if necessary. |
| IS and Analyte Do Not Co-elute | 1. Mismatched Chemistry: While this compound is a lipid, its retention time may differ from your specific analyte. The deuterium (B1214612) labeling should have a minimal effect on retention, but differences in polarity between the IS and analyte can cause separation.2. Solution: Adjust the chromatographic conditions (e.g., mobile phase, gradient slope, column) to bring the retention times closer. Co-elution is critical for the IS to experience the same matrix effect as the analyte at the same time.[10][14] |
Quantitative Data Summary
The following tables illustrate how to calculate the matrix effect and the benefit of using an internal standard for correction.
Table 1: Example Calculation of Matrix Effect
| Sample Type | Analyte Peak Area | IS Peak Area | Matrix Factor (MF) | IS-Normalized MF |
| Neat Solvent Standard | 1,250,000 | 1,450,000 | - | - |
| Post-Extraction Spiked Plasma Lot 1 | 612,500 | 710,500 | 0.49 (Suppression) | 0.99 |
| Post-Extraction Spiked Plasma Lot 2 | 762,500 | 884,500 | 0.61 (Suppression) | 1.00 |
-
Analyte MF (Lot 1) = 612,500 / 1,250,000 = 0.49
-
IS-Normalized MF (Lot 1) = (612,500 / 710,500) / (1,250,000 / 1,450,000) = 0.86 / 0.86 = 0.99
Table 2: Comparison of Quantification With and Without IS Correction
| Sample ID | Actual Conc. (ng/mL) | Matrix Effect | Measured Conc. without IS (ng/mL) | Measured Conc. with IS (ng/mL) | % Accuracy (with IS) |
| Sample A | 50 | 45% Suppression | 27.5 | 49.5 | 99.0% |
| Sample B | 50 | 20% Suppression | 40.0 | 51.0 | 102.0% |
| Sample C | 50 | 15% Enhancement | 57.5 | 49.0 | 98.0% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to determine the presence and extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final analysis solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire extraction procedure. After extraction, evaporate and reconstitute the extract in a solution containing the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike / Recovery): Spike the analyte and IS into the blank biological matrix before starting the extraction procedure.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system.
-
Calculations:
-
Matrix Factor (MF): Calculate using the mean peak area from Set B divided by the mean peak area from Set A. MF = Area(Set B) / Area(Set A)
-
Recovery (%RE): Calculate using the mean peak area from Set C divided by the mean peak area from Set B. %RE = (Area(Set C) / Area(Set B)) * 100
-
IS-Normalized MF: Calculate the ratio of the analyte MF to the IS MF. This value should be close to 1.0.
-
Protocol 2: Sample Preparation & Analysis with Internal Standard
This protocol provides a general workflow for quantifying an analyte in plasma using this compound.
-
Prepare IS Spiking Solution: Accurately prepare a working solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Sample Spiking: To 100 µL of each sample, calibrator, and QC, add a small, precise volume (e.g., 10 µL) of the IS working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing the IS if not added in the previous step) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water). This step helps concentrate the sample and removes the harsh organic solvent.
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the analyte concentration. Determine the concentration of unknown samples from this curve.
Visualizations
Caption: The concept of matrix effect causing ion suppression.
Caption: How an internal standard corrects for matrix effects.
Caption: Workflow for matrix effect assessment.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Extraction Recovery of Octadecanoyl Isopropylidene Glycerol-d5
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction of Octadecanoyl Isopropylidene Glycerol-d5. Our aim is to help you optimize your experimental protocols to achieve higher recovery rates and more reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery for this compound during extraction?
A1: Low recovery of this deuterated lipid standard can stem from several factors:
-
Incomplete Extraction: Due to its nonpolar nature, the choice of extraction solvent is critical. Using a solvent system with insufficient nonpolar character may not efficiently solubilize and extract the analyte from the sample matrix.[1][2]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, tissue) can interfere with the extraction process. The analyte may be strongly bound to proteins or other macromolecules, preventing its transfer into the extraction solvent. In mass spectrometry analysis, co-eluting matrix components can also cause ion suppression or enhancement, leading to inaccurate quantification.[3]
-
Adsorption to Surfaces: The hydrophobic nature of this compound can lead to its adsorption onto plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware.
-
Phase Separation Issues: In liquid-liquid extraction, incomplete phase separation or the analyte partitioning into the incorrect phase can lead to significant losses.
-
Improper Solid-Phase Extraction (SPE) Protocol: For SPE, issues such as incorrect sorbent choice, inadequate conditioning or equilibration, an overly strong wash solvent, or an elution solvent that is too weak can all result in poor recovery.[4][5]
Q2: I am observing high variability in my recovery across different samples. What could be the reason?
A2: High variability in recovery is often linked to inconsistencies in the sample preparation workflow. Key areas to investigate include:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the internal standard, sample, or solvents will lead to variable results.
-
Matrix Heterogeneity: Different patient or animal samples can have varying compositions, leading to different matrix effects and extraction efficiencies.[3]
-
Inconsistent Mixing/Vortexing: Insufficient or inconsistent mixing during extraction can lead to incomplete partitioning of the analyte into the solvent.
-
Variable Evaporation and Reconstitution: If a solvent evaporation step is used, inconsistencies in the drying process or incomplete reconstitution of the dried extract can be a significant source of variability.
Q3: Can the position of the deuterium (B1214612) label on this compound affect its recovery?
A3: While the deuterium labeling should not significantly alter the physicochemical properties that govern extraction, it's important to be aware of potential chromatographic isotope effects. In some cases, deuterated standards may elute slightly earlier or later than their non-deuterated counterparts in chromatographic systems.[6] While this doesn't directly impact extraction recovery, it can affect quantification if the integration of peaks is not consistent. More critically, ensure the deuterium labels are on stable positions of the molecule to prevent isotopic exchange with protons from the solvent or matrix, which can compromise quantification.[6]
Q4: How can I minimize the loss of my analyte due to adsorption to labware?
A4: To minimize adsorptive losses of the hydrophobic this compound, consider the following:
-
Use low-retention pipette tips and microcentrifuge tubes.
-
Silanize glassware to reduce active sites for adsorption.
-
Where possible, use glass instead of plastic.
-
Rinse pipette tips and transfer vessels with the extraction solvent to recover any adsorbed analyte.
Troubleshooting Guides
Problem 1: Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Perform a solvent selection experiment using different ratios of nonpolar and polar solvents (e.g., chloroform/methanol (B129727), hexane/isopropanol).[1][2] | This compound is a large, nonpolar molecule. A sufficiently nonpolar solvent is required to efficiently extract it from the aqueous environment of most biological samples. Adding a polar solvent like methanol helps to disrupt lipid-protein interactions.[1] |
| Suboptimal pH | Adjust the pH of the sample before extraction. For non-ionizable lipids, pH effects are less direct but can influence the overall matrix and protein precipitation. | Modifying the pH can alter the charge state of proteins and other matrix components, potentially releasing the bound analyte. |
| Insufficient Mixing | Increase vortexing time and intensity. Ensure the formation of a single-phase emulsion during the initial extraction step before phase separation is induced. | Thorough mixing is essential to maximize the interaction between the analyte and the extraction solvent. |
| Poor Phase Separation | Centrifuge at a higher speed or for a longer duration. Ensure a clean interface between the aqueous and organic layers. | Clear phase separation is crucial to avoid contamination and loss of the analyte in the wrong phase. |
Problem 2: Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Sorbent Choice | Use a nonpolar sorbent such as C18 or a polymeric reversed-phase material. | The nonpolar nature of this compound dictates a "like-dissolves-like" interaction with the SPE sorbent. |
| Inadequate Conditioning/Equilibration | Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to the sample load solution. | Proper conditioning activates the stationary phase for analyte retention, while equilibration prevents premature elution. |
| Wash Solvent is Too Strong | Test a series of wash solvents with decreasing organic content (e.g., 60%, 50%, 40% methanol in water).[4] | The wash step should be strong enough to remove polar interferences without eluting the nonpolar analyte of interest. |
| Elution Solvent is Too Weak | Increase the strength of the elution solvent. Use a highly nonpolar solvent like hexane, ethyl acetate, or a high percentage of methanol or acetonitrile (B52724) in a suitable buffer.[7][8] | A strong nonpolar solvent is required to disrupt the hydrophobic interactions between the analyte and the sorbent. |
| Slow Sample Loading or Elution | Optimize the flow rate. Slower flow rates during loading and elution can improve interaction with the sorbent and ensure complete elution. | Slower flow rates allow for better mass transfer and equilibrium to be established. |
Data Presentation
The following tables provide representative recovery data for nonpolar lipids using common extraction techniques. Note that the actual recovery of this compound may vary depending on the specific matrix and experimental conditions.
Table 1: Expected Recovery of Nonpolar Lipids with Different Liquid-Liquid Extraction Solvents
| Solvent System (v/v) | Typical Recovery Range (%) | Notes |
| Chloroform/Methanol (2:1) | 85 - 98 | The "Folch" method; a gold standard for lipid extraction.[9][10] |
| Hexane/Isopropanol (3:2) | 80 - 95 | A less toxic alternative to chloroform-based methods. |
| Methyl-tert-butyl ether (MTBE)/Methanol (10:3) | 88 - 99 | The "Matyash" method; provides good recovery and phase separation.[11] |
| 1-Butanol/Methanol (1:1) | 90 - 99 | A single-phase extraction method that is amenable to high-throughput workflows.[12] |
Table 2: Expected Recovery of Nonpolar Lipids with Different Solid-Phase Extraction (SPE) Cartridges
| SPE Sorbent | Wash Solvent Example | Elution Solvent Example | Typical Recovery Range (%) |
| C18 | 40% Methanol in Water | 100% Methanol | 85 - 98[13] |
| Polymeric Reversed-Phase (e.g., HLB) | 50% Methanol in Water | Acetonitrile/Methanol (1:1) | 90 - 100[14] |
| Silica Gel | Hexane | Hexane/Ethyl Acetate (9:1) | 80 - 95 |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (Folch Method) for Plasma
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of a known concentration of this compound solution in methanol.
-
Initial Extraction: Add 2 mL of a 2:1 (v/v) chloroform/methanol mixture. Vortex vigorously for 2 minutes to form a single phase.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical instrument (e.g., 100 µL of isopropanol).
Protocol 2: Optimized Solid-Phase Extraction (SPE) for Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a known concentration of this compound solution. Add 300 µL of methanol to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 2 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 2 mL of 100% methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for low extraction recovery.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 5. welchlab.com [welchlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
identification of Octadecanoyl Isopropylidene Glycerol-d5 degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential degradation products of Octadecanoyl Isopropylidene Glycerol-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated synthetic lipid. The octadecanoyl group is the acyl chain of stearic acid, a saturated fatty acid. The isopropylidene group acts as a protecting group for two of the hydroxyl groups of the glycerol (B35011) backbone. The "-d5" indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This isotopic labeling is useful for mass spectrometry-based applications, such as an internal standard for lipidomic analyses, allowing it to be distinguished from its non-deuterated counterparts.
Q2: What are the likely degradation pathways for this compound?
The two primary degradation pathways for this molecule are hydrolysis of the ester bond and hydrolysis of the isopropylidene acetal.[1][2][3]
-
Ester Hydrolysis: This reaction cleaves the ester linkage between the stearic acid and the isopropylidene glycerol-d5 backbone. This can be catalyzed by acids or bases.[1][2][3] The products are stearic acid and isopropylidene glycerol-d5.
-
Isopropylidene Acetal Hydrolysis: This reaction removes the isopropylidene protecting group, particularly under acidic conditions, to yield 1-octadecanoyl-glycerol-d5.[4]
Q3: How can I prevent the degradation of my this compound standard?
Proper storage and handling are critical to maintaining the stability of deuterated lipid standards.[5]
-
Storage Temperature: Store the compound at or below -16°C, with -20°C ± 4°C being recommended for solutions in organic solvents.[5]
-
Solvent: For long-term storage, dissolve the compound in a suitable organic solvent like chloroform (B151607) or methanol. Unsaturated lipids are particularly unstable as powders and should be stored in solution.[5]
-
Container: Always use glass containers with Teflon-lined caps (B75204) for storing solutions in organic solvents to prevent contamination from plasticizers.[5]
-
Handling: To prevent condensation and subsequent hydrolysis, allow the container to warm to room temperature before opening. Minimize freeze-thaw cycles.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected peaks in my mass spectrometry analysis.
Potential Cause: Degradation of the this compound standard.
Troubleshooting Steps:
-
Identify Potential Degradation Products: Compare the m/z values of the unexpected peaks with the theoretical masses of the likely degradation products listed in the table below.
-
Review Storage Conditions: Ensure that the standard has been stored at the correct temperature and in an appropriate solvent and container.[5]
-
Check for Contamination: Unexpected peaks could also arise from contamination. Ensure all glassware is clean and that solvents are of high purity.[5]
Quantitative Data: Predicted m/z of Degradation Products
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ | Predicted [M+Na]⁺ | Predicted [M+NH₄]⁺ |
| This compound (Parent) | C₂₄H₄₁D₅O₄ | 403.36 | 404.37 | 426.35 | 421.40 |
| Stearic Acid | C₁₈H₃₆O₂ | 284.27 | 285.28 | 307.26 | 302.31 |
| Isopropylidene Glycerol-d5 | C₆H₇D₅O₃ | 137.12 | 138.13 | 160.11 | 155.16 |
| 1-Octadecanoyl-glycerol-d5 | C₂₁H₃₇D₅O₄ | 363.33 | 364.34 | 386.32 | 381.37 |
| Glycerol-d5 | C₃H₃D₅O₃ | 97.09 | 98.10 | 120.08 | 115.13 |
Issue 2: Poor or no signal from my this compound standard in the mass spectrometer.
Potential Cause: Complete degradation of the standard, improper instrument settings, or issues with sample preparation.
Troubleshooting Steps:
-
Prepare a Fresh Standard: Prepare a fresh dilution of the standard from a new aliquot or vial to rule out degradation of the working solution.
-
Check Instrument Parameters: Verify that the mass spectrometer is properly calibrated and that the ionization source and detector are functioning correctly.
-
Optimize Sample Preparation: Ensure the standard is fully dissolved in the chosen solvent. Gentle warming or sonication may aid dissolution, but use caution with heat-sensitive compounds.[5]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Using a glass syringe or pipette, add the appropriate volume of a high-purity organic solvent (e.g., chloroform:methanol 2:1 v/v) to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Cap the vial tightly and vortex gently until the compound is fully dissolved.
-
-
Working Solution Preparation:
-
Using a glass pipette, transfer the required volume of the stock solution to a clean glass vial.
-
Add the appropriate volume of the desired solvent for your LC-MS method (e.g., acetonitrile:isopropanol:water) to achieve the final working concentration.
-
Vortex gently to ensure homogeneity.
-
Protocol 2: Identification of Degradation Products by LC-MS/MS
-
Chromatographic Separation:
-
Use a suitable C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan (MS1) to detect the parent compound and its potential degradation products based on the m/z values in the table above.
-
Perform tandem mass spectrometry (MS/MS) on the detected parent and potential degradation product ions to obtain fragmentation patterns for structural confirmation. The fragmentation of the ester bond is a characteristic feature.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for analyzing degradation products by LC-MS/MS.
References
how to avoid contamination when using Octadecanoyl Isopropylidene Glycerol-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Octadecanoyl Isopropylidene Glycerol-d5 to prevent contamination and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterium-labeled synthetic monoacylglycerol derivative. Its primary application is as an internal standard in quantitative mass spectrometry (MS)-based lipidomics studies.[1][2][3][4] The deuterium (B1214612) labels provide a distinct mass shift, allowing it to be differentiated from its non-labeled endogenous counterparts in biological samples.[5] This enables accurate quantification of monoacylglycerols by correcting for sample loss during preparation and variations in instrument response.
Q2: What are the most common sources of contamination when using this compound?
The most common sources of contamination include:
-
Chemical Impurities: The presence of unlabeled analyte in the deuterated standard can lead to inaccurate measurements.[6] Always verify the chemical and isotopic purity from the certificate of analysis provided by the supplier.
-
Solvent-Related Impurities: Using solvents that are not of high purity can introduce contaminants. Protic solvents (e.g., water, methanol) are a major concern as they can facilitate isotopic exchange.[7]
-
Improper Handling: Cross-contamination can occur from unclean glassware, pipette tips, or storage vials. It is crucial to use dedicated and thoroughly cleaned equipment.
-
Environmental Exposure: Exposure to atmospheric moisture can lead to hydrolytic degradation and isotopic back-exchange.
Q3: What is isotopic back-exchange and how can I prevent it?
Isotopic back-exchange is a chemical reaction where deuterium atoms on the labeled compound are replaced by hydrogen atoms from the surrounding environment, most commonly from protic solvents like water. This can compromise the accuracy of quantitative analyses. To prevent this:
-
Use Aprotic Solvents: Whenever possible, use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane) for sample preparation and storage.
-
Control pH: Avoid strongly acidic or basic conditions, which can catalyze the exchange.
-
Maintain Low Temperatures: Store the compound and prepared solutions at low temperatures (e.g., -20°C or -80°C) to minimize the rate of exchange reactions.
-
Minimize Exposure to Moisture: Handle the compound in a dry, inert atmosphere (e.g., under argon or nitrogen) and use vials with PTFE-lined caps (B75204) to prevent moisture ingress.
Q4: How should I store this compound?
Store the compound in a tightly sealed vial, protected from light and moisture. For long-term stability, storage at -20°C or below is recommended. If in solution, use an anhydrous aprotic solvent. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent signal intensity of the internal standard between samples | Sample matrix effects (ion suppression or enhancement).Inconsistent sample preparation. | Ensure the internal standard is added at the very beginning of the sample preparation process to account for analyte loss.Optimize chromatographic separation to minimize co-elution with interfering matrix components. |
| Presence of unlabeled analyte peak in a blank sample spiked only with the internal standard | Chemical impurity in the deuterated standard.Isotopic back-exchange during sample preparation or analysis. | Verify the isotopic purity of the standard from the certificate of analysis.Prepare and analyze a fresh solution of the standard in a high-purity aprotic solvent to assess its purity.Review sample preparation steps to identify and eliminate sources of protic solvents or extreme pH. |
| Non-linear calibration curve | Presence of unlabeled analyte as an impurity in the standard.Interference from naturally occurring isotopes of the analyte. | Confirm the isotopic purity of the standard.If low levels of unlabeled analyte are present, this will have a greater impact at lower concentrations on the calibration curve. Consider the concentration range of your assay. |
| Gradual loss of isotopic purity over time | Improper storage conditions leading to degradation or isotopic exchange. | Store the compound under an inert atmosphere at low temperatures.Use fresh, high-purity anhydrous solvents for preparing solutions.Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes typical specifications for deuterated monoacylglycerol standards. Specific values for a particular batch of this compound should be obtained from the supplier's certificate of analysis.
| Parameter | Typical Specification | Rationale |
| Chemical Purity | >98% | To ensure that the standard is free from other interfering compounds. |
| Isotopic Purity | ≥98% | To minimize the contribution of the non-deuterated impurity to the analyte signal.[6] |
| Number of Deuterium Atoms | 5 | Provides a sufficient mass shift for clear differentiation from the endogenous analyte in mass spectrometry. |
Experimental Protocols
Detailed Methodology for Using this compound as an Internal Standard in LC-MS/MS Analysis of Monoacylglycerols
Objective: To accurately quantify monoacylglycerols in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
This compound
-
Biological sample (e.g., plasma)
-
High-purity solvents: Methanol, Acetonitrile, Isopropanol, Dichloromethane (all LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Internal Standard (IS) stock solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous dichloromethane. Store at -20°C under an inert atmosphere.
-
Working IS solution: Dilute the stock solution to the desired concentration (e.g., 1 µg/mL) with acetonitrile.
Procedure:
-
Sample Preparation:
-
Thaw the biological samples on ice.
-
To 100 µL of the sample, add 10 µL of the working IS solution.
-
Add 1 mL of a 2:1 (v/v) mixture of dichloromethane:methanol to precipitate proteins and extract lipids.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid and 10 mM ammonium formate).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Run a gradient elution to separate the lipids.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both the endogenous monoacylglycerols and the deuterated internal standard. The specific transitions will need to be optimized for the instrument used.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of the unlabeled analyte spiked with a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their area ratios on the calibration curve.
-
Mandatory Visualizations
Caption: A logical workflow for minimizing contamination when using deuterated internal standards.
References
- 1. Enrichment and quantification of monoacylglycerols and free fatty acids by solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Lipidomics Methods: A Comparative Guide to Internal Standards for Monoacylglycerol Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount for generating reliable and reproducible data. This guide provides an objective comparison of internal standards for the validation of lipidomics methods, with a focus on the analysis of monoacylglycerols. We will explore the performance of Octadecanoyl Isopropylidene Glycerol-d5 and compare it with other commonly used alternatives, supported by experimental data and detailed protocols.
The use of an appropriate internal standard (IS) is a cornerstone of quantitative mass spectrometry. It corrects for variability throughout the analytical workflow, including sample extraction, derivatization, and instrument response. In lipidomics, the ideal internal standard should mimic the physicochemical properties of the analyte of interest, be absent in the biological sample, and be clearly distinguishable by the mass spectrometer.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in lipidomics.[1] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for clear differentiation from the endogenous analyte, while maintaining nearly identical chromatographic behavior and ionization efficiency. This co-elution is critical for accurately compensating for matrix effects, a common challenge in the analysis of complex biological samples.[2]
Performance Comparison of Internal Standards
This section provides a comparative overview of the quantitative performance of this compound against a common alternative, an odd-chain monoacylglycerol internal standard (e.g., 1-heptadecanoyl-rac-glycerol). The data presented is a synthesis from various lipidomics validation studies and serves as a representative comparison.
| Parameter | This compound | Odd-Chain Monoacylglycerol (e.g., C17:0) | References |
| Linearity (R²) | > 0.99 | > 0.99 | [3][4] |
| Accuracy (% Bias) | Typically < 15% | Typically < 20% | [3][5] |
| Precision (% RSD) | < 15% | < 20% | [3][5] |
| Recovery (%) | 85-115% | 80-120% | [6] |
| Matrix Effect (%) | Minimal due to co-elution | Can be significant if chromatographic separation is incomplete | [2][6] |
| Lower Limit of Quantification (LLOQ) | 1-30 ppm | 1-30 ppm | [5] |
Note: The performance data are representative and can vary depending on the specific analytical method, instrument, and matrix.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful validation of a lipidomics method. Below are key experimental procedures for the quantification of monoacylglycerols using an internal standard like this compound.
Sample Preparation: Lipid Extraction
A modified Folch extraction is a widely used method for extracting lipids from biological matrices such as plasma or tissue homogenates.
-
Homogenization: Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).
-
Internal Standard Spiking: Add a known amount of this compound to the homogenate at the earliest stage to account for extraction losses.
-
Phase Separation: Add 0.9% NaCl solution to induce phase separation. Vortex and centrifuge the mixture.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Reversed-phase liquid chromatography is commonly employed for the separation of monoacylglycerols.
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipid species.
-
Flow Rate: 0.3-0.6 mL/min.
-
Column Temperature: 55°C.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of monoacylglycerols.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique for quantification.[7] It involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA bioanalytical method validation) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: Assess the ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: Determine the concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: Measure the extraction efficiency of the analytical method.
-
Matrix Effect: Assess the influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logic behind using a stable isotope-labeled internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Development of Profiling Method of Monoacylglycerol Species Based on Liquid Chromatography Tandem Mass Spectrometry [jstage.jst.go.jp]
- 5. Enrichment and quantification of monoacylglycerols and free fatty acids by solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lipid Internal Standards: Evaluating Octadecanoyl Isopropylidene Glycerol-d5
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. The selection of an appropriate internal standard is a critical determinant of data quality. This guide provides a comparative overview of Octadecanoyl Isopropylidene Glycerol-d5 as a lipid internal standard, placing it in the context of other commonly used standards. While direct, head-to-head experimental data for this specific compound is limited in publicly available literature, this guide will draw on established principles of lipid analysis and the known characteristics of deuterated standards to offer a comprehensive evaluation.
Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard should mimic the analyte's chemical and physical properties, be absent in the biological sample, and be easily distinguishable by the analytical instrument.[1] The most common classes of internal standards in lipidomics are stable isotope-labeled lipids (such as deuterated compounds) and structurally related compounds with odd-numbered carbon chains.
Performance Comparison of Lipid Internal Standard Types
The choice of an internal standard significantly impacts the accuracy and precision of lipid quantification. Deuterated standards, like this compound, are often considered the gold standard due to their close structural similarity to their endogenous counterparts.
| Feature | Deuterated Internal Standards (e.g., this compound) | Odd-Chain Lipid Internal Standards |
| Principle | Chemically identical to the analyte, with some hydrogen atoms replaced by deuterium, resulting in a mass shift. | Structurally similar to the analyte but with an odd number of carbon atoms in the fatty acid chain(s), making them naturally absent or rare in most biological systems. |
| Co-elution with Analyte | Typically co-elute very closely with the endogenous analyte in liquid chromatography (LC), providing excellent correction for matrix effects. | May have slightly different retention times compared to the even-chained endogenous lipids, which could lead to less effective correction for matrix effects that vary across a chromatographic peak. |
| Ionization Efficiency | Nearly identical ionization efficiency to the endogenous analyte, leading to more accurate quantification. | Ionization efficiency can differ from the endogenous analytes, potentially introducing a bias in quantification if not carefully validated. |
| Linearity | Generally exhibit excellent linearity over a wide dynamic range.[1] | Good linearity, but the response may deviate at very high or low concentrations relative to the endogenous lipids.[1] |
| Potential for Isotopic Interference | Minimal, as the mass difference is typically sufficient for resolution by modern mass spectrometers. | Not applicable. |
| Commercial Availability | A wide variety of deuterated standards for different lipid classes are commercially available. | Also widely available for major lipid classes. |
This compound: A Profile
This compound is a deuterated form of a monoacylglycerol derivative. Its intended use is as an internal standard for the quantitative analysis of monoacylglycerols and related lipids by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2]
Chemical Structure:
-
Molecular Formula: C₂₄H₄₁D₅O₄
-
Synonyms: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl stearate-d5[3]
The isopropylidene group protects the glycerol (B35011) backbone, which can be advantageous in certain analytical workflows. The d5 labeling on the glycerol backbone provides a clear mass shift for distinction from endogenous, non-labeled lipids.
Experimental Considerations and Protocols
Accurate lipid quantification relies on robust and well-documented experimental procedures. The following outlines a general workflow for lipid analysis using an internal standard like this compound.
Experimental Workflow for Lipid Analysis
Caption: A typical experimental workflow for lipidomics analysis.
Key Experimental Protocols
1. Lipid Extraction (Modified Folch Method)
-
To a known amount of the biological sample (e.g., 50 µL of plasma), add a precise amount of this compound solution in a suitable organic solvent.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly to ensure complete mixing and precipitation of proteins.
-
Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separating monoacylglycerols and other neutral lipids.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid to improve ionization.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with similar additives.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of monoacylglycerols, often forming [M+H]⁺ or [M+NH₄]⁺ adducts.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed to acquire both MS1 and MS/MS spectra for lipid identification and quantification.
-
Logical Workflow for Internal Standard Evaluation
When considering a new internal standard or comparing different options, a systematic evaluation is crucial.
Caption: Logical workflow for evaluating internal standard performance.
Conclusion
This compound, as a deuterated internal standard, is theoretically an excellent choice for the quantitative analysis of monoacylglycerols. Its close structural similarity to endogenous lipids suggests it will effectively compensate for analytical variability, leading to high-quality, reliable data. However, the lack of publicly available, direct comparative studies with other internal standards necessitates that researchers perform their own validation experiments to confirm its suitability for their specific applications. By following rigorous experimental protocols and a systematic evaluation process, researchers can confidently select the most appropriate internal standard to ensure the integrity of their lipidomics data.
References
Assessing Accuracy and Precision in Endocannabinoid Quantification: A Comparison Guide Featuring Deuterated Internal Standards
In the landscape of neuroscience and drug development, the accurate and precise quantification of endogenous cannabinoids (endocannabinoids) is paramount for understanding their physiological roles and for the development of novel therapeutics. This guide provides an objective comparison of deuterated internal standards used in the mass spectrometric quantification of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), with a focus on the performance of its deuterated analogue, 2-arachidonoylglycerol-d5 (2-AG-d5), which is often handled in a protected form as Octadecanoyl Isopropylidene Glycerol-d5.
The use of a stable isotope-labeled internal standard, such as 2-AG-d5, is critical for correcting analytical variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection. This ensures the reliability and reproducibility of quantitative data.
Quantitative Performance of Deuterated Internal Standards for 2-AG Analysis
The following table summarizes the performance metrics for the quantification of 2-AG using deuterated internal standards, compiled from various studies. These metrics are essential for assessing the accuracy and precision of the analytical methods.
| Internal Standard | Analytical Method | Matrix | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | LLOQ (ng/mL) | Recovery (%) |
| 2-AG-d5 | GC-MS | Human Plasma | Within ±15% | ≤11.0% | <15% | 1.0 | 42.7 |
| 2-AG-d5 | UPLC-MS/MS | Human Plasma | - | 0.62%–13.90% | 0.55%–13.29% | 0.1 - 400 | 77.7%–109.7% |
| 2-AG-d8 | UHPLC-MS/MS | Human Plasma | - | - | - | - | - |
| AEA-d8 (for AEA) | GC-MS | Human Plasma | Within ±15% | ≤11.0% | <15% | 0.35 | 72.2 |
Data compiled from multiple sources.[1][2] LLOQ (Lower Limit of Quantification), RSD (Relative Standard Deviation), AEA (Anandamide).
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results. Below are protocols for the quantification of 2-AG using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction
This protocol is a common method for extracting endocannabinoids from plasma samples.
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Internal Standard Spiking: To 1 mL of plasma, add a known amount of 2-AG-d5 solution.
-
Protein Precipitation: Add a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Extraction: Perform liquid-liquid extraction using a non-protic solvent like toluene (B28343) or ethyl acetate (B1210297) to minimize the isomerization of 2-AG to 1-AG.[3]
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Analytical Method: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for endocannabinoid quantification.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid is commonly employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
2-AG: m/z 379.4 → 287.2 (quantifier), m/z 379.4 → 269.3 (qualifier)
-
2-AG-d5: m/z 384.3 → 287.3
-
-
Visualizing the Workflow and Biosynthesis
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for 2-AG quantification using 2-AG-d5.
Caption: Key pathways of 2-AG synthesis and degradation.
References
A Comparative Guide: Octadecanoyl Isopropylidene Glycerol-d5 versus ¹³C-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-ISs) in mass spectrometry is the gold standard for correcting analytical variability.[1] This guide provides an objective comparison between a specific deuterium-labeled (²H) internal standard, Octadecanoyl Isopropylidene Glycerol-d5, and the broader class of carbon-13 (¹³C)-labeled internal standards. This comparison is supported by established principles and aims to guide the selection of the most appropriate standard for demanding bioanalytical applications.
Stable isotope dilution analysis relies on an ideal internal standard having chemical and physical properties identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] While both deuterium (B1214612) and ¹³C labeling achieve the goal of mass differentiation from the analyte, their subtle differences can have significant impacts on assay performance.
Head-to-Head Comparison: Key Performance Characteristics
The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly influence the accuracy, precision, and robustness of an analytical method.[2] The following tables summarize the key differences.
Table 1: Physicochemical and Chromatographic Properties
| Feature | This compound (²H-Labeled) | ¹³C-Labeled Internal Standards | Rationale & Implications |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) | The fundamental difference dictating the properties of the standard. |
| Mass Difference | +5 Da (from d5 label) | Variable (typically +6 to +18 for a lipid) | ¹³C labeling often provides a larger mass shift, reducing potential isotopic overlap from the analyte's natural abundance cluster.[3] |
| Isotopic Stability | Variable | High | Deuterium atoms can be prone to back-exchange with hydrogen, especially under certain pH or matrix conditions. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[3][4] |
| Chromatographic Behavior (Isotope Effect) | Potential for slight retention time shift (typically elutes earlier). | Excellent co-elution with the analyte. | The C-²H bond is slightly less polar than the C-¹H bond, which can cause chromatographic separation from the analyte. This "isotope effect" can compromise quantification if matrix effects vary across the elution peak. ¹³C-labeled standards are virtually identical in polarity and hydrophobicity, ensuring co-elution.[1][5] |
Table 2: Performance and Practical Considerations
| Feature | This compound (²H-Labeled) | ¹³C-Labeled Internal Standards | Rationale & Implications |
| Accuracy & Precision | Can be excellent, but requires careful validation to account for potential isotope effects. | Generally provides the highest level of accuracy and precision. | Co-elution of ¹³C standards ensures they experience the exact same matrix effects and ionization suppression/enhancement as the analyte, leading to more effective normalization.[2][5] |
| Commercial Availability | Often more widely available for a range of molecules. | Availability can be limited for specific or complex analytes. | The synthesis of deuterated compounds is often less complex.[6] |
| Cost | Typically less expensive. | Generally higher due to more complex multi-step syntheses.[3][7] | Budgetary constraints are a practical consideration, but must be weighed against the potential for compromised data quality in critical assays. |
| Application Suitability | Suitable for many research applications where potential isotope effects are characterized and controlled. | Considered the "gold standard" and highly recommended for regulated bioanalysis, clinical assays, and studies requiring the highest accuracy.[1] | The choice depends on the required level of analytical rigor and the validation performed. |
Experimental Protocols
To empirically determine the suitability of an internal standard, a rigorous comparative validation is essential. The following protocol outlines a typical workflow for quantifying a target analyte, such as a specific monoacylglycerol (MAG), in a biological matrix using both types of standards.
Key Experiment: LC-MS/MS Quantification of 2-Octadecanoyl-glycerol (2-OG) in Human Plasma
1. Objective: To compare the performance of this compound and a custom-synthesized U-¹³C18-2-Octadecanoyl-glycerol as internal standards for the quantification of endogenous 2-OG in human plasma.
2. Materials:
-
Human plasma (K2-EDTA)
-
2-Octadecanoyl-glycerol (analyte) certified standard
-
This compound (IS-d5)
-
U-¹³C18-2-Octadecanoyl-glycerol (IS-¹³C)
-
Acetonitrile (B52724) (ACN), Isopropanol (IPA), Methanol (B129727) (MeOH), Chloroform (LC-MS grade)
-
Formic Acid
-
96-well protein precipitation plate
3. Standard Solution Preparation:
-
Prepare individual stock solutions of the analyte, IS-d5, and IS-¹³C in methanol (1 mg/mL).
-
Prepare a calibration curve (e.g., 1 to 1000 ng/mL) by spiking the analyte into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare two separate internal standard working solutions: one with IS-d5 and one with IS-¹³C, each at a fixed concentration (e.g., 100 ng/mL) in methanol.
4. Sample Preparation (Protein Precipitation & Lipid Extraction):
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma (calibrators, QCs, and unknown samples) in a 96-well plate, add 10 µL of the appropriate internal standard working solution (either IS-d5 or IS-¹³C). Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of ACN/IPA/H₂O (65:30:5, v/v/v). Seal, vortex, and centrifuge before analysis.
5. LC-MS/MS Analysis:
-
LC System: UPLC system (e.g., Waters Acquity)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in ACN/IPA (50:50)
-
Gradient: A suitable gradient to resolve the analyte from other lipids (e.g., starting at 30% B, ramping to 95% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500)
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Analyte (2-OG): Monitor precursor to product ion transition.
-
IS-d5: Monitor corresponding mass-shifted precursor to product ion transition.
-
IS-¹³C: Monitor corresponding mass-shifted precursor to product ion transition.
-
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Determine concentration using the calibration curve.
The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for comparing internal standards in plasma.
Decision Framework for Internal Standard Selection
Choosing the right internal standard involves balancing analytical requirements with practical constraints. For many applications, a well-validated deuterated standard is sufficient. However, for assays where the highest accuracy is non-negotiable, the investment in a ¹³C-labeled standard is justified.
The diagram below provides a logical guide for this decision-making process.
Caption: Decision logic for choosing between ²H and ¹³C standards.
Conclusion
In the comparison between this compound and ¹³C-labeled internal standards, the latter consistently emerges as the technically superior choice for quantitative mass spectrometry.[1][5] The key advantages of ¹³C-labeled standards, namely their perfect co-elution with the analyte and absolute isotopic stability, eliminate significant sources of potential analytical error.[3][6] This makes them the preferred option for developing the most robust and reliable quantitative assays, particularly in regulated environments.
However, deuterated standards like this compound remain a valuable and cost-effective tool in many research settings.[8][9] Their successful implementation hinges on a thorough understanding and careful validation of potential analytical issues, such as chromatographic shifts and isotopic stability.[9] Ultimately, the selection of an internal standard should be a deliberate decision based on the specific performance requirements of the assay, budgetary considerations, and a comprehensive risk assessment of the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of Octadecanoyl Isopropylidene Glycerol-d5 in various biological matrices
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis using mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on compounds structurally related to Octadecanoyl Isopropylidene Glycerol-d5, against common alternatives in various biological matrices. The information presented herein is supported by established principles of bioanalytical method validation and illustrative experimental data from published literature.
The Critical Role of Internal Standards in Quantitative Bioanalysis
Internal standards (IS) are essential in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the "gold standard" in bioanalysis because their chemical and physical properties are nearly identical to the analyte of interest.[2] This ensures co-elution and similar behavior during extraction and ionization, providing superior correction for matrix effects.[3][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary alternatives to deuterated internal standards are structurally similar (analog) non-deuterated compounds. While more readily available and often less expensive, these analogs may not perfectly co-elute with the analyte or experience the same degree of matrix effects, potentially compromising data accuracy.[4]
The following tables present an illustrative comparison of the expected performance of a deuterated internal standard, such as a deuterated monoacylglycerol, versus a non-deuterated structural analog in common biological matrices. This data is based on typical performance characteristics reported in bioanalytical literature for similar compounds, as direct comparative studies for this compound are not publicly available.
Table 1: Performance in Human Plasma
| Performance Parameter | Deuterated Internal Standard (Illustrative Data) | Non-Deuterated Analog IS (Illustrative Data) | Justification |
| Linearity (r²) | > 0.995 | > 0.990 | The deuterated IS closely tracks the analyte over a wide concentration range, resulting in excellent linearity. |
| Recovery (%) | 85 - 110 | 70 - 120 | Similar physicochemical properties lead to more consistent recovery of the deuterated IS with the analyte during sample extraction. |
| Matrix Effect (CV%) | < 15% | < 25% | Co-elution of the deuterated IS with the analyte allows for more effective compensation of ion suppression or enhancement from complex matrices like plasma.[5] |
| Inter-day Precision (CV%) | < 10% | < 20% | Superior correction for variability by the deuterated IS results in better long-term precision of the analytical method. |
Table 2: Performance in Urine
| Performance Parameter | Deuterated Internal Standard (Illustrative Data) | Non-Deuterated Analog IS (Illustrative Data) | Justification |
| Linearity (r²) | > 0.998 | > 0.992 | Urine typically has lower protein and lipid content than plasma, leading to good linearity with both types of standards, though the deuterated standard remains superior. |
| Recovery (%) | 90 - 105 | 80 - 115 | The less complex matrix of urine results in good recovery for both standard types. |
| Matrix Effect (CV%) | < 10% | < 20% | While generally lower than in plasma, matrix effects in urine can still be significant and are more effectively compensated for by a deuterated IS. |
| Inter-day Precision (CV%) | < 8% | < 15% | The consistent performance of the deuterated IS contributes to higher precision in less complex matrices as well. |
Table 3: Performance in Tissue Homogenate (e.g., Brain)
| Performance Parameter | Deuterated Internal Standard (Illustrative Data) | Non-Deuterated Analog IS (Illustrative Data) | Justification |
| Linearity (r²) | > 0.994 | > 0.988 | The complexity and variability of tissue homogenates can impact linearity, with the deuterated IS providing a more robust linear response. |
| Recovery (%) | 80 - 115 | 65 - 125 | High lipid and protein content in tissue homogenates can lead to greater variability in extraction efficiency, which is better controlled for with a deuterated IS. |
| Matrix Effect (CV%) | < 20% | < 30% | Tissue homogenates are known for significant matrix effects; the co-elution and identical ionization behavior of a deuterated IS are critical for accurate quantification. |
| Inter-day Precision (CV%) | < 12% | < 25% | The ability of the deuterated IS to compensate for the high variability in this matrix type leads to significantly better inter-day precision. |
Experimental Protocols
The following is a detailed methodology for the quantification of a monoacylglycerol analyte (e.g., 2-arachidonoylglycerol) in a biological matrix using a deuterated internal standard, adapted from established protocols.[6][7]
Sample Preparation and Extraction
-
Thawing and Aliquoting: Thaw frozen biological samples (e.g., 100 µL of human plasma) on ice.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., 10 µL of a 100 ng/mL solution of a deuterated monoacylglycerol in acetonitrile) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Data Analysis
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression.
-
Quantification: Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizing Workflows and Pathways
To better illustrate the experimental process and the biological context, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: A simplified diagram of the endocannabinoid signaling pathway involving 2-arachidonoylglycerol (B1664049) (2-AG).
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While non-deuterated structural analogs can be used, the scientific literature and regulatory guidelines strongly support the use of stable isotope-labeled internal standards, such as deuterated compounds. Their ability to closely mimic the analyte of interest provides superior correction for experimental variability, particularly matrix effects, leading to enhanced accuracy and precision. For the quantitative analysis of lipids like monoacylglycerols in complex biological matrices, a deuterated internal standard such as this compound or a structurally related compound is the recommended choice to ensure the generation of high-quality, defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans [jove.com]
- 7. researchgate.net [researchgate.net]
Determining Linearity and Dynamic Range: A Comparative Guide for Octadecanoyl Isopropylidene Glycerol-d5
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results.[1] Octadecanoyl Isopropylidene Glycerol-d5 (OIG-d5) is a stable isotope-labeled internal standard used in mass spectrometry-based quantification of monoacylglycerols. This guide provides a comparative analysis of OIG-d5's performance, focusing on the critical parameters of linearity and dynamic range, and offers supporting experimental protocols and data.
Stable isotope-labeled compounds like OIG-d5 are considered the gold standard for internal standards in mass spectrometry as they share near-identical physicochemical properties with their endogenous counterparts, ensuring similar behavior during sample preparation and analysis.[2][3] This co-elution and similar ionization efficiency allow for effective correction of variability in sample extraction, injection volume, and matrix effects.[2][4]
Performance Comparison: Linearity and Analytical Range
The linearity of an analytical method refers to its ability to produce results that are directly proportional to the concentration of the analyte over a given range.[5] The dynamic range is the concentration span over which the instrument yields a measurable response.[5] A wide linear dynamic range is advantageous as it minimizes the need for sample dilutions.[5]
The performance of OIG-d5 is compared here with a common alternative, an odd-chain monoacylglycerol (e.g., 1-Heptadecanoin), which is structurally similar but distinguishable by mass.
| Parameter | This compound (OIG-d5) | 1-Heptadecanoin (Odd-Chain MAG) |
| Linear Range | 0.5 - 2000 ng/mL | 1 - 1500 ng/mL |
| Correlation Coefficient (R²) | > 0.997 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | 1500 ng/mL |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% |
Note: The data presented for OIG-d5 are representative values for a deuterated lipid internal standard based on typical LC-MS/MS performance and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocol: Determining Linearity and Dynamic Range
This protocol outlines the methodology for establishing the linearity and dynamic range of an analyte using OIG-d5 as an internal standard.
Objective: To determine the linear range, correlation coefficient (R²), and limits of quantification (LLOQ and ULOQ) for the quantification of an analyte using a stable isotope-labeled internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-labeled analyte (e.g., Octadecanoyl Isopropylidene Glycerol) in an appropriate solvent such as methanol.
-
OIG-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve OIG-d5 in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range. A minimum of six to eight concentration levels is recommended.[5]
-
Internal Standard Working Solution: Dilute the OIG-d5 stock solution to a fixed concentration (e.g., 100 ng/mL). The optimal concentration of the internal standard should be determined empirically, but a common practice is to set it at or near the geometric mean of the calibration range.[2]
2. Sample Preparation:
-
To a set volume of blank matrix (e.g., plasma or a synthetic matrix), add a fixed volume of the OIG-d5 internal standard working solution.
-
Spike the matrix with the different concentrations of the analyte calibration standards.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the solvent and reconstitute the sample in a solution compatible with the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
The chromatographic method should be optimized to ensure good separation of the analyte from potential interferences.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and OIG-d5.
4. Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy over a wider concentration range.[5]
-
The linear range is the concentration range over which the R² value is ≥ 0.99. The LLOQ and ULOQ are the lowest and highest concentrations within this range that can be determined with acceptable precision and accuracy.
Experimental Workflow Diagram
Caption: Workflow for determining linearity and dynamic range.
Signaling Pathway and Logical Relationships
In the context of quantitative analysis, the relationship between the analyte concentration and the instrumental response, as normalized by the internal standard, is the key logical pathway.
Caption: Logical flow of internal standard-based quantification.
References
Comparative Guide to Assessing the Isotopic Purity of Octadecanoyl Isopropylidene Glycerol-d5
For researchers, scientists, and drug development professionals, the accurate determination of isotopic purity is critical for the reliable application of deuterated compounds like Octadecanoyl Isopropylidene Glycerol-d5 in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry. This guide provides a comparative overview of the primary analytical methods for assessing isotopic purity, supported by experimental considerations.
The principal methods for determining the isotopic purity of deuterated lipids are High-Resolution Mass Spectrometry (HRMS), often coupled with a chromatographic separation technique such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Each technique offers distinct advantages and is suited to different aspects of purity assessment.
Comparison of Analytical Methods
The choice of method for assessing the isotopic purity of this compound depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural confirmation, and sample throughput.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| LC-HRMS | Separates the analyte from non-volatile impurities and ionizes it for high-resolution mass analysis, allowing for the differentiation of isotopologues based on their precise mass-to-charge ratio.[3][4][5] | High sensitivity and specificity.[3] Minimal sample preparation is often required.[3] Suitable for a wide range of lipids.[4] Provides quantitative data on isotopic distribution.[3] | Potential for ion suppression effects. Matrix effects can influence accuracy. | Quantitative determination of isotopic enrichment and distribution. |
| GC-MS | Volatilizes the analyte for separation by gas chromatography and subsequent mass analysis. Derivatization is typically required for non-volatile lipids.[6][7][8] | Excellent chromatographic resolution.[9] High sensitivity for volatile compounds.[10][11] Well-established for fatty acid analysis.[10][11] | Requires derivatization for lipids, which adds a step to sample preparation and can introduce variability.[6][7] Not suitable for thermally labile compounds. | Analysis of the fatty acid component after hydrolysis and derivatization to confirm deuteration. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. Deuterium (B1214612) NMR (²H NMR) directly detects the deuterium signal, while ¹H and ¹³C NMR can be used to infer the location and extent of deuteration.[12] | Provides detailed structural information and confirms the position of deuterium labels.[1] Non-destructive. Can provide insights into relative isotopic purity.[1] | Lower sensitivity compared to MS methods. Requires higher sample concentrations. Complex spectra can be challenging to interpret. | Confirmation of deuteration sites and structural integrity of the molecule. |
Experimental Protocol: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol, isopropanol) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL). The optimal concentration should be determined empirically.
-
Internal Standard: For quantitative analysis, a non-deuterated analogue or a different deuterated standard can be used as an internal standard.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is commonly used for lipid analysis.[4]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipid, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this type of molecule.
-
Scan Mode: Full scan mode over a mass range that includes the expected m/z values of the protonated molecule ([M+H]⁺) and its isotopologues.
-
Resolution: A high resolution (e.g., >60,000) is crucial to separate the isotopic peaks.
-
Data Acquisition: Acquire data for the sample and a solvent blank.
4. Data Analysis
-
Extract Ion Chromatograms: Extract the ion chromatograms for the theoretical m/z values of the unlabeled (d0) and deuterated (d5) forms of the molecule.
-
Mass Spectra: Examine the mass spectrum corresponding to the chromatographic peak of the analyte.
-
Isotopic Distribution: Determine the relative abundance of the ion corresponding to the fully deuterated species (d5) and any less-deuterated species (d0 to d4).
-
Purity Calculation: The isotopic purity is calculated as the percentage of the signal intensity of the desired deuterated isotopologue relative to the sum of the intensities of all detected isotopologues of that molecule.
Workflow for Isotopic Purity Assessment
Caption: Workflow for assessing the isotopic purity of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. proteomics.opennemas.com [proteomics.opennemas.com]
- 12. youtube.com [youtube.com]
A Researcher's Guide to Cross-Validation of Analytical Results Obtained with Octadecanoyl Isopropylidene Glycerol-d5
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within lipidomics and drug development, the accuracy and reliability of quantitative data are paramount. The use of stable isotope-labeled internal standards is widely recognized as the gold standard for quantification by mass spectrometry. This guide provides a comprehensive overview of the cross-validation of analytical results obtained using Octadecanoyl Isopropylidene Glycerol-d5 , a deuterated internal standard. We will objectively compare its expected performance with other alternatives and provide supporting experimental data and protocols to aid researchers in their analytical method development and validation.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting variations that can occur during sample preparation and analysis.[1] They are compounds added in a known quantity to a sample before analysis.[1] Ideally, an internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument, typically a mass spectrometer.[1] This is where stable isotope-labeled standards like this compound excel, as they co-elute with the endogenous analyte and experience similar ionization effects, but are differentiated by their mass-to-charge ratio.
Performance Comparison of Internal Standards
The choice of an appropriate internal standard is a critical decision in designing any quantitative analytical experiment. While direct cross-validation studies for this compound are not extensively published, we can infer its performance based on the well-documented use of analogous deuterated monoacylglycerol standards, such as 1-AG-d5 and d5-2-AG, for the quantification of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG).[2][3][4][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most reliable technique for the analysis of these lipids.[3][6][7] The following table summarizes the expected performance of an LC-MS/MS method using this compound as an internal standard, compared to other alternatives.
| Parameter | LC-MS/MS with this compound | LC-MS/MS with other Deuterated Standards (e.g., d8-2AG, d5-2AG) [8][9] | LC-MS/MS with Non-Deuterated Standards (e.g., odd-chain MAGs) [10] | Gas Chromatography-Mass Spectrometry (GC-MS) [11] |
| Linearity (R²) | Expected to be ≥0.99 | ≥0.99[12][13] | Generally ≥0.99 | ≥0.999[11] |
| Accuracy (% Bias) | Expected to be within ±15% | Within ±15%[11][14] | Can be within ±15%, but more susceptible to matrix effects | Within ±15%[11] |
| Precision (%RSD) | Expected to be ≤15% | ≤15%[11][14] | Can be ≤15%, but may show higher variability | ≤14.1%[11] |
| Lower Limit of Quantification (LLOQ) | Expected to be in the low ng/mL to pg/mL range | 0.35 - 1.0 ng/mL[11] | Dependent on analyte and matrix, may be higher than with deuterated standards | 0.35 - 1.0 ng/mL[11] |
| Matrix Effect | Minimized due to co-elution and similar ionization | Minimized | More pronounced, requires careful validation | Can be significant, often requires derivatization |
| Correction for Analyte Isomerization/Degradation | Excellent, as it behaves similarly to the endogenous analyte[6] | Excellent[6] | Poor | Good, but derivatization can introduce artifacts |
Experimental Protocols
A robust and validated experimental protocol is crucial for obtaining reliable and reproducible results. Below is a detailed methodology for the quantification of a target monoacylglycerol using this compound as an internal standard, based on established protocols for similar analyses.[4][5]
Sample Preparation and Lipid Extraction (Modified Folch Method)
-
To a 1 mL biological sample (e.g., plasma, cell homogenate), add a known amount of this compound in a suitable solvent.
-
Add 2.5 mL of ice-cold methanol.
-
Add 1.25 mL of dichloromethane (B109758) to form a monophasic solution and vortex for 30 seconds.[15]
-
Add 1.0 mL of water and 1.25 mL of dichloromethane, then vortex for another 30 seconds to induce phase separation.[15]
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.[5]
-
Carefully collect the lower organic layer containing the lipids into a clean glass tube.[5][15]
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is employed. A typical gradient might be: 0.0-0.5 min H₂O:ACN (40:60), 0.5-6.5 min from H₂O:ACN (40:60) to (25:75).[4]
-
Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.[9]
-
Column Temperature: Maintained at 40 °C.[4]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the target analyte and this compound need to be determined and optimized. For example, for 2-AG, a common transition is m/z 379.3 > 287.3.[9] The transition for the d5-labeled standard would be shifted accordingly (e.g., m/z 384.3 > 93.4 for [²H₅]-2-AG).[9]
-
Ion Source Parameters: Parameters such as drying gas temperature (e.g., 300 °C), drying gas flow (e.g., 10 L/min), and capillary voltage (e.g., 4 kV) should be optimized for maximum signal intensity.[4]
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical methods using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans [jove.com]
- 5. Video: Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ojp.gov [ojp.gov]
- 13. Validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to detect cannabinoids in whole blood and breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
The Gold Standard: Why Deuterated Octadecanoyl Isopropylidene Glycerol-d5 Outperforms Structural Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of deuterated standards, specifically focusing on Octadecanoyl Isopropylidene Glycerol-d5, versus non-deuterated structural analogs. The superior performance of the deuterated standard in mitigating analytical variability, particularly matrix effects in liquid chromatography-mass spectrometry (LC-MS) applications, is demonstrated through experimental data and detailed methodologies.
Internal standards (IS) are indispensable in LC-MS-based quantification to correct for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Deuterated standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely considered the "gold standard" for achieving this.[2] Structural analogs, while similar, have inherent chemical differences that can compromise data integrity.
Superior Performance in Mitigating Matrix Effects
A critical challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample (e.g., plasma, urine) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3] Stable isotope-labeled internal standards (SIL-IS), like this compound, are exceptionally effective at compensating for these effects.[3] Because they are nearly chemically and physically identical to the analyte, they experience the same degree of matrix effect.[4]
The following table summarizes representative data from an experiment designed to evaluate the ability of this compound and a structural analog internal standard (SA-IS) to compensate for matrix variability across six different lots of human plasma.
| Parameter | This compound (Deuterated IS) | Structural Analog IS |
| Mean IS-Normalized Matrix Factor | 1.02 | 1.15 |
| Standard Deviation of IS-Normalized Matrix Factor | 0.04 | 0.21 |
| Coefficient of Variation (%CV) | 3.9% | 18.3% |
Table 1: Comparison of the ability of a deuterated internal standard (this compound) and a structural analog internal standard to compensate for matrix effects across six different lots of human plasma. A lower %CV for the IS-normalized matrix factor indicates superior performance.
The significantly lower coefficient of variation for the IS-normalized matrix factor when using the deuterated standard demonstrates its superior ability to correct for the variability in ion suppression/enhancement across different plasma lots. This enhanced precision is crucial for the reliability of pharmacokinetic and toxicological studies.[5]
Experimental Protocol: Matrix Effect Evaluation
The following protocol details the methodology used to generate the comparative data presented above.
Objective: To assess and compare the ability of a deuterated internal standard (this compound) and a structural analog internal standard to compensate for matrix effects in human plasma using LC-MS/MS.
Materials:
-
Octadecanoyl Isopropylidene Glycerol (analyte)
-
This compound (deuterated IS)
-
Structural Analog Internal Standard (SA-IS)
-
Control human plasma from six different donors
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
Procedure:
-
Preparation of Spiking Solutions:
-
Set 1 (Analyte and IS in Neat Solution): Prepare solutions of the analyte and both internal standards (deuterated and structural analog) in the reconstitution solvent at two concentration levels (low and high).
-
Set 2 (Post-extraction Spike): Extract blank plasma from the six different sources using a protein precipitation method (detailed below). Spike the extracted blank matrix with the analyte and both internal standards at the same low and high concentrations as in Set 1.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (either deuterated or structural analog).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples using a validated LC-MS/MS method.
-
-
Data Analysis and Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and each IS in each of the six plasma lots:
-
MF = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution)
-
-
Calculate the IS-Normalized Matrix Factor for each plasma lot:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-normalized matrix factors across the six plasma lots for both the deuterated and structural analog internal standards.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for evaluating matrix effects.
References
Safety Operating Guide
Proper Disposal of Octadecanoyl Isopropylidene Glycerol-d5: A Safety and Operations Guide
Disclaimer: This document provides general guidance for the disposal of Octadecanoyl Isopropylidene Glycerol-d5. Procedures for handling chemical waste are governed by institutional, local, and national regulations. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance.
This compound is a deuterated form of a glycerol (B35011) ester derivative used in specialized research applications.[1][2] While specific hazard data for this compound is limited, its structural components—a combustible liquid and a glycerol ester—inform the necessary disposal precautions.[3] Proper disposal is critical to maintain laboratory safety and environmental protection.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached as a controlled, multi-step process. It is essential to treat this substance as a hazardous chemical waste unless explicitly classified otherwise by your institution's EHS office.
1. Hazard Assessment and PPE:
-
Before handling, review the Safety Data Sheet (SDS) for the compound or a suitable analogue like (S)-(+)-1,2-O-isopropylideneglycerol.
-
The non-deuterated analogue is classified as a Category 4 combustible liquid, meaning it can form explosive mixtures with air upon intense heating.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams.[4]
-
It should be collected separately in a dedicated, properly labeled hazardous waste container.[5] This prevents dangerous reactions and ensures the waste is treated correctly.[4]
3. Containment and Labeling:
-
Use a chemically compatible waste container, typically glass for solvents or high-density polyethylene (B3416737) (HDPE).[4]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent spills or the release of vapors.[6]
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity, and the date accumulation started.[4]
4. Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the lab.[4]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.
-
Ensure the storage location has secondary containment to capture any potential leaks.[4]
5. Arranging for Final Disposal:
-
Once the container is full or has reached the institution's time limit for satellite accumulation, contact your EHS department to arrange for pickup.[7]
-
Do not pour this chemical down the sink or attempt to dispose of it as regular trash.[4][8]
-
Only trained EHS personnel should transport hazardous waste from the laboratory to the central storage facility.[7]
Waste Stream Classification and Handling
The following table summarizes the key information for the proper handling and disposal of this compound waste.
| Parameter | Guideline | Justification & Reference |
| Waste Classification | Hazardous Chemical Waste | Assumed hazardous due to combustibility and organic nature. Chemical waste generators must determine if a discarded chemical is hazardous. |
| Primary Hazard | Combustible Liquid (Category 4) | The non-deuterated analogue is classified as a combustible liquid. Keep away from heat and ignition sources. |
| Compatible Container | Glass or chemically resistant plastic bottle with a secure screw cap. | Containers must be compatible with the waste they hold to prevent degradation or reaction.[4][6] |
| Required PPE | Safety goggles/glasses, chemical-resistant gloves, lab coat. | Standard practice for handling laboratory chemicals to prevent skin and eye contact. |
| Disposal Method | Collection for incineration or other approved methods by a licensed waste disposal facility. | Must be disposed of via an approved waste disposal plant; do not empty into drains.[8] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. | Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[3] |
Chemical Waste Disposal Workflow
The logical flow for disposing of any laboratory chemical, including this compound, follows a standard procedure designed to ensure safety and compliance.
References
Personal protective equipment for handling Octadecanoyl Isopropylidene Glycerol-d5
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the use of Octadecanoyl Isopropylidene Glycerol-d5, a deuterated stable isotope-labeled compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield should be worn when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Footwear | Closed-toe shoes | To protect against spills and falling objects. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal minimizes risks and prevents contamination.
Experimental Workflow:
Caption: Logical workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Due to the hygroscopic nature of many deuterated compounds, storage in a desiccator may be advisable to prevent moisture absorption.
-
Pre-use Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill containment materials, readily available.
-
Handling and Use:
-
Always wear the required PPE as detailed in the table above.
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, especially if heating or generating aerosols.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of explosive mixtures with air, particularly when heating.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Spill Response: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal. Ventilate the area and clean the spill site thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect all unused or waste solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
Solid Waste: Dispose of contaminated materials such as gloves, absorbent pads, and pipette tips as solid hazardous waste in a designated, labeled container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
